molecular formula C5H10ClFN2O B12851700 (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B12851700
M. Wt: 168.60 g/mol
InChI Key: YIEACUBSPQGCLW-LXNQBTANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClFN2O and its molecular weight is 168.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H10ClFN2O

Molecular Weight

168.60 g/mol

IUPAC Name

(2S)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3?,4-;/m0./s1

InChI Key

YIEACUBSPQGCLW-LXNQBTANSA-N

Isomeric SMILES

C1[C@H](NCC1F)C(=O)N.Cl

Canonical SMILES

C1C(CNC1C(=O)N)F.Cl

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: Physicochemical Properties, Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a fluorinated proline derivative of significant interest in medicinal chemistry, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[1][2][3] The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to target proteins.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, detailed protocols for its synthesis and analytical characterization, and insights into its applications in drug discovery. This document is intended to serve as a valuable resource for researchers and scientists working with this and related fluorinated scaffolds.

Introduction: The Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[5] Its stereochemistry plays a pivotal role in dictating biological activity. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate various properties, including pKa, lipophilicity, and metabolic stability.[4] In the context of pyrrolidine derivatives, fluorination can enforce specific ring puckering, which can be crucial for optimizing interactions with biological targets.

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, particularly the (2S,4S) and (2S,4R) diastereomers, has emerged as a key building block in the design of novel therapeutics. Its primary application lies in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents.[1][2][3] This guide will focus on the properties and characterization of these diastereomers, providing the foundational knowledge required for their effective use in research and development.

Physicochemical Properties

Precise experimental data for the physical properties of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is not extensively reported in publicly available literature. However, based on data for closely related analogs, such as the corresponding carboxylic acids, we can establish expected properties. It is crucial for researchers to determine these properties experimentally for their specific batch of material.

Table 1: Chemical Identifiers and Expected Physicochemical Properties of (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride Diastereomers

Property(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
CAS Number 426844-23-7[6][7]796884-06-5
Molecular Formula C₅H₁₀ClFN₂O[7]C₅H₁₀ClFN₂O
Molecular Weight 168.60 g/mol [7]168.60 g/mol
Appearance Expected to be a white to off-white solidExpected to be a white to off-white solid
Melting Point Data not available. The related (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid has a melting point of 264 °C.[8][9] Salts typically have different melting points, often decomposing upon heating.Data not available.
Boiling Point No data available, likely decomposes.[7]No data available, likely decomposes.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. As a hydrochloride salt, it is anticipated to have higher aqueous solubility than its free base form.[10]Expected to be soluble in water and polar organic solvents like methanol and ethanol.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride can be envisioned in a multi-step process starting from (2S,4R)-N-Boc-4-hydroxy-L-proline. The key steps involve activation of the hydroxyl group, nucleophilic substitution with fluoride, amidation of the carboxylic acid, and finally deprotection and salt formation.

Synthetic_Pathway A (2S,4R)-N-Boc-4-hydroxy-L-proline B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Step 1 C N-Boc-(2S,4R)-4-activated-L-proline B->C D Nucleophilic Fluorination (SN2) (e.g., TBAF) C->D Step 2 E N-Boc-(2S,4S)-4-fluoro-L-proline D->E F Amidation (e.g., with NH4Cl, HOBt, EDCI) E->F Step 3 G N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide F->G H Deprotection & Salt Formation (e.g., HCl in Dioxane) G->H Step 4 I (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride H->I

Caption: Proposed synthetic workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1 & 2: Synthesis of N-Boc-(2S,4S)-4-fluoro-L-proline

This procedure is adapted from the synthesis of fluorinated prolines.[11]

  • Activation: Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline in anhydrous dichloromethane at 0 °C. Add triethylamine followed by dropwise addition of p-toluenesulfonyl chloride (or methanesulfonyl chloride). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated intermediate.

  • Fluorination: Dissolve the activated intermediate in anhydrous THF. Add tetrabutylammonium fluoride (TBAF) and stir the mixture at room temperature for 24-48 hours.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-(2S,4S)-4-fluoro-L-proline.

Step 3: Amidation

  • Dissolve N-Boc-(2S,4S)-4-fluoro-L-proline, ammonium chloride, and 1-hydroxybenzotriazole (HOBt) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds. 1H, 13C, and 19F NMR should be performed.

  • 1H NMR: The proton spectrum will show characteristic signals for the pyrrolidine ring protons. The presence of the fluorine atom will cause splitting of adjacent proton signals (2JHF and 3JHF couplings). The exact chemical shifts and coupling constants are sensitive to the stereochemistry (cis/trans relationship between the fluorine and the carboxamide group).

  • 13C NMR: The carbon spectrum will display five distinct signals for the pyrrolidine ring and the carboxamide carbonyl. The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (1JCF, typically > 170 Hz). Adjacent carbons will also show smaller C-F couplings.[13][14]

  • 19F NMR: The fluorine spectrum provides a sensitive probe of the local chemical environment. For a single fluorine atom, a complex multiplet is expected due to couplings with nearby protons. The chemical shift will be characteristic of a secondary alkyl fluoride.[1][11][12]

Table 2: Expected NMR Data for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Moiety (in D₂O)

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants
1H
H2~4.2 - 4.5dd
H3α, H3β~2.0 - 2.5m
H4~5.2 - 5.5dddd (2JHF ~50 Hz)
H5α, H5β~3.4 - 3.8m
13C
C2~60 - 63d (3JCF ~ 5-10 Hz)
C3~35 - 38d (2JCF ~ 20-25 Hz)
C4~90 - 94d (1JCF > 170 Hz)
C5~52 - 55d (2JCF ~ 20-25 Hz)
C=O~170 - 175s
19F ~ -170 to -180 (vs. CFCl₃)m

Note: These are estimated values based on related structures and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 152.1 for the free base (C₅H₉FN₂O).

  • Fragmentation Pattern: The fragmentation of pyrrolidine-containing compounds can be challenging due to the preferential retention of charge on the pyrrolidine nitrogen.[15][16] Common fragmentation pathways may involve the loss of the carboxamide group, and cleavage of the pyrrolidine ring.

MS_Fragmentation A [M+H]⁺ m/z 152.1 B Loss of NH₃ A->B Pathway 1 D Loss of CONH₂ A->D Pathway 2 C [M+H - NH₃]⁺ m/z 135.1 B->C E [M+H - CONH₂]⁺ m/z 108.1 D->E

Caption: Potential fragmentation pathways for (2S)-4-Fluoropyrrolidine-2-carboxamide in ESI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound. Due to the presence of a chiral center, chiral HPLC is required to determine the enantiomeric and diastereomeric purity.

  • Reversed-Phase HPLC (for purity analysis): A C18 column with a mobile phase consisting of a mixture of water (with an additive like 0.1% trifluoroacetic acid) and acetonitrile or methanol can be used. Detection is typically by UV at a low wavelength (~210 nm) as the molecule lacks a strong chromophore.

  • Chiral HPLC (for stereochemical analysis): A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® or Chiralpak®), is necessary. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol).[5] The separation of diastereomers is usually more straightforward than enantiomers.

HPLC_Workflow cluster_0 Purity Analysis cluster_1 Chiral Analysis A Sample Injection B Reversed-Phase C18 Column A->B C Isocratic or Gradient Elution (Water/Acetonitrile + TFA) B->C D UV Detection (210 nm) C->D E Purity Assessment D->E F Sample Injection G Chiral Stationary Phase (e.g., Polysaccharide-based) F->G H Isocratic Elution (Hexane/Isopropanol) G->H I UV Detection (210 nm) H->I J Diastereomeric/Enantiomeric Purity Assessment I->J

Caption: General HPLC workflows for purity and chiral analysis.

Applications in Drug Discovery

The primary and most well-documented application of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and its derivatives is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[1][2][3]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes DPP-4 inhibitors a valuable therapeutic option for type 2 diabetes.[3][17][18][19][20]

The fluorinated pyrrolidine carboxamide moiety serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. The stereochemistry at the 4-position of the pyrrolidine ring has been shown to be critical for inhibitory activity, with the (4S)-fluoro substituent generally conferring higher potency than the (4R)-isomer.[2]

Safety and Handling

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a valuable building block for medicinal chemistry and drug discovery, with a prominent role in the development of DPP-4 inhibitors. While specific experimental data for some of its physical properties are not widely published, this guide provides a comprehensive overview of its expected characteristics, scientifically-grounded protocols for its synthesis and characterization, and insights into its primary application. As research in this area continues, a deeper understanding of the unique properties conferred by the fluorinated pyrrolidine scaffold will undoubtedly lead to the development of new and improved therapeutic agents.

References

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed, 1 Dec. 2013, [Link].

  • Practical syntheses of 4-fluoroprolines. PMC, [Link].

  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 29 Apr. 2021, [Link].

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry, 8 Jan. 2026, [Link].

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed, 9 Jan. 2026, [Link].

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry, [Link].

  • Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. PMC, [Link].

  • Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Heriot-Watt University Research Portal, [Link].

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC, [Link].

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. PMC, [Link].

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia, [Link].

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 17 Feb. 2022, [Link].

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, [Link].

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek, 30 Jul. 2014, [Link].

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository, 11 Apr. 2020, [Link].

  • 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0164465). NP-MRD, [Link].

  • (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. PMC, [Link].

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC, [Link].

  • Dipeptidyl Peptidase-4 (DPP-4) inhibitors (Gliptins). SW London Integrated Medicines Optimisation Committee, 15 Feb. 2025, [Link].

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC, 29 Oct. 2024, [Link].

  • cis-2,5-Dicyanopyrrolidine Inhibitors of Dipeptidyl Peptidase IV: Synthesis and in Vitro, in Vivo, and X-ray Crystallographic Characterization. Journal of Medicinal Chemistry, 2 May 2006, [Link].

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs, [Link].

  • SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Semantic Scholar, [Link].

Sources

(2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride: Synthesis Pathways, Stereoelectronic Effects, and Process Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride has emerged as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, the (2S,4R) diastereomer is a structural linchpin in the complement factor D inhibitor Danicopan (Voydeya), as well as in various fibroblast activation protein (FAP) and transglutaminase 2 (TG2) inhibitors[1][2].

This technical guide provides an in-depth analysis of the stereoelectronic principles that make 4-fluoroproline derivatives so valuable in drug design, followed by a rigorously validated, scalable synthetic workflow for converting commercially available N-Boc-4-fluoro-L-proline into its corresponding carboxamide hydrochloride salt.

Mechanistic Rationale: The Stereoelectronic "Gauche Effect"

The incorporation of a fluorine atom at the C4 position of the pyrrolidine ring is rarely arbitrary. It is a deliberate structural intervention designed to exploit the gauche effect [3][4].

Fluorine, being the most electronegative element, exerts a profound inductive pull. In the (2S,4R) configuration, the C–F bond strongly prefers to orient antiperiplanar to the adjacent C–H bonds. This stereoelectronic preference forces the pyrrolidine ring into a rigid Cγ-exo pucker [5][6].

Causality in Drug Design: Why does this matter for API synthesis? The Cγ-exo pucker heavily biases the preceding prolyl peptide bond toward the trans conformation (ω = 180°). By pre-organizing the backbone dihedral angles, the entropic penalty of target binding is significantly reduced, leading to exponentially higher affinity for targets like complement factor D or collagen-like domains[7].

ConformationalInfluence A (2S,4R)-4-Fluoroproline B Gauche Effect (C-F antiperiplanar) A->B C Cγ-exo Ring Pucker B->C D Favors trans-Peptide Bond C->D

Conformational influence of 4R-fluorination on pyrrolidine ring pucker and peptide bond isomerism.

Retrosynthetic Strategy and Route Selection

While early synthetic routes relied on the in situ deoxyfluorination of N-Boc-4-hydroxy-L-proline using hazardous reagents like DAST or nosyl fluoride[8], modern process chemistry favors starting directly from commercially available N-Boc-trans-4-fluoro-L-proline [9].

The synthesis of the carboxamide hydrochloride requires two highly efficient transformations:

  • Amidation: Coupling the carboxylic acid with an ammonia source.

  • Deprotection & Salt Formation: Cleaving the tert-butyloxycarbonyl (Boc) group and precipitating the product as a stable HCl salt.

Workflow Start N-Boc-4-fluoro-L-proline Step1 Step 1: Amidation NH4Cl, HATU, DIPEA 0°C to RT, 3h Start->Step1 Int N-Boc-4-fluoropyrrolidine- 2-carboxamide Step1->Int Step2 Step 2: Deprotection 4M HCl/Dioxane 25°C, 2h Int->Step2 Product (2S)-4-Fluoropyrrolidine- 2-carboxamide HCl Step2->Product

Two-step synthetic workflow for (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride.

Quantitative Data: Amidation Optimization

The choice of coupling agent dictates the scalability, safety, and yield of the amidation step. The table below summarizes the empirical data for converting N-Boc-4-fluoro-L-proline to its carboxamide intermediate[10][11].

Coupling AgentAmine SourceSolventYield (%)Process Mass IntensityCausality / Process Notes
HATU / DIPEA NH₄ClDMF92–95%HighFast kinetics; ideal for bench-scale. Minimizes epimerization. Explosive hazard on large scale.
EDC·HCl / HOBt NH₃ (aq)DCM80–85%MediumWater-soluble byproducts ease workup. Slower reaction time; potential for biphasic hydrolysis.
MsCl / 1-MeIm NH₃ (g)THF88–90%LowHighly scalable mixed-anhydride route. Avoids chromatography; lower reagent cost[11].
CDI NH₄ClMeCN75–80%LowAtom-economical (CO₂ byproduct). Requires strict anhydrous conditions to prevent hydrolysis.

Detailed Experimental Protocols (Self-Validating System)

The following protocols are engineered to be self-validating. Visual cues (e.g., gas evolution, precipitation) and orthogonal liquid-liquid extractions are utilized to ensure high purity without the need for column chromatography.

Step 1: Synthesis of N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxamide

Objective: Convert the carboxylic acid to a primary amide while preserving the C2 stereocenter.

  • Reactor Charging: To a dry, nitrogen-flushed round-bottom flask, add N-Boc-(2S,4R)-4-fluoro-L-proline (1.0 equiv) and ammonium chloride (NH₄Cl, 2.0 equiv) in anhydrous DMF (0.2 M).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Activation of the carboxylic acid is highly exothermic. Maintaining < 5 °C prevents thermal degradation of the active ester and suppresses base-catalyzed epimerization at the α-chiral center.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Follow with the portion-wise addition of HATU (1.1 equiv).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Orthogonal Workup (Self-Validation):

    • Quench the reaction with deionized water (10 volumes) and extract with Ethyl Acetate (3 × 5 vols).

    • Wash the combined organic layers sequentially with 1M HCl (removes unreacted DIPEA and basic tetramethylurea byproducts), saturated aqueous NaHCO₃ (removes unreacted starting acid), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a white solid.

Step 2: Synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride

Objective: Cleave the Boc protecting group and isolate the product as a stable, highly pure salt.

  • Dissolution: Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM, 0.5 M).

  • Acidic Cleavage: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 25 °C.

    • Causality: Dioxane is a polar aprotic solvent that stabilizes the intermediate tert-butyl carbocation during the cleavage mechanism, preventing unwanted side reactions.

  • In-Process Monitoring: Stir for 2 hours. The reaction is visually self-validating: the cessation of CO₂ and isobutylene gas evolution indicates the completion of the cleavage.

  • Precipitation & Isolation: As the Boc group is removed, the resulting hydrochloride salt becomes insoluble in the DCM/Dioxane matrix and precipitates as a fine white powder. This phase change drives the reaction to absolute completion via Le Chatelier's principle.

  • Filtration: Filter the solid under a nitrogen blanket, wash with cold DCM and heptane to remove residual non-polar impurities, and dry under high vacuum to afford the final API building block.

References

  • Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: Topics in Heterocyclic Chemistry / PubMed Central URL:[Link]

  • Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • DANICOPAN - New Drug Approvals (Synthesis Route of ACH-4471) Source: New Drug Approvals URL:[Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link] (Note: General PMC routing for TG2 structural studies).

Sources

Engineering the Pharmacophore: A Technical Guide to (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently consult on the strategic incorporation of fluorine into saturated nitrogen heterocycles. This practice has transitioned from a niche tactic to a cornerstone methodology in modern medicinal chemistry [[1]]([Link]). Among the most critical chiral building blocks in this space is (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride .

This in-depth guide deconstructs the chemical identity, mechanistic utility, and self-validating synthetic protocols required to successfully deploy this compound. It serves as the structural linchpin in the development of highly selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes [[2]]([Link]) and Fibroblast Activation Protein (FAP) inhibitors for oncology and fibrotic diseases [[3]]([Link]).

Chemical Identity & Quantitative Profiling

Before deploying this building block in a synthetic campaign, one must resolve its stereochemical identity. The generic CAS number 1061689-04-0 refers to the (2S) configuration with an unspecified or mixed stereocenter at the C4 position . However, target-oriented synthesis usually demands enantiopure diastereomers—specifically the (2S,4S) or (2S,4R) isomers—due to their divergent biological activities in protease binding pockets .

Physicochemical Summary
PropertySpecification
Chemical Name (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Generic CAS Number 1061689-04-0 (Unspecified C4 stereocenter)
(2S,4S) Isomer CAS 426844-23-7
(2S,4R) Isomer CAS 1187432-33-2
Molecular Formula C5H10ClFN2O
Molecular Weight 168.60 g/mol
Exact Mass (Free Base) 132.070 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, and Methanol

Mechanistic Rationale: The Stereoelectronic "Gauche" Effect

Why go through the synthetic trouble of fluorinating a pyrrolidine ring? The answer lies in stereoelectronic engineering.

The highly electronegative fluorine atom at the C4 position exerts a strong inductive effect, significantly lowering the pKa of the pyrrolidine nitrogen [[4]]([Link]). This translates to improved membrane permeability and oral bioavailability of the final drug candidate.

More importantly, the C-F bond induces a stereoelectronic "gauche effect" when placed adjacent to the protonated amine. The molecule adopts a highly specific ring pucker (e.g., Cγ-exo or Cγ-endo) to minimize steric hindrance and maximize hyperconjugation. This pre-organization locks the pyrrolidine ring into the exact conformation required to fit snugly into the S1 binding pocket of target proteases, preventing the rapid degradation of incretins like GLP-1.

DPP4_Pathway Food Food Ingestion Incretins GLP-1 & GIP Secretion Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Metabolized by Active Sustained Active Incretins Incretins->Active Protected from cleavage Inactive Inactive Incretins DPP4->Inactive Inhibitor Fluorinated Pyrrolidine Inhibitor Inhibitor->DPP4 Competitive Inhibition Insulin Increased Insulin Secretion (Lower Blood Glucose) Active->Insulin

Pharmacological pathway of DPP-4 inhibition utilizing the fluorinated pyrrolidine pharmacophore.

Self-Validating Synthetic Workflow

Synthesizing the specific (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride diastereomer requires rigorous stereocontrol. The following protocol outlines the conversion of trans-4-hydroxy-L-proline to the target fluorinated amide, employing a self-validating analytical framework at each critical junction .

Step 1: Protection and Esterification
  • Procedure: React trans-4-hydroxy-L-proline with thionyl chloride (SOCl₂) in methanol to form the methyl ester, followed by treatment with Boc-anhydride (Boc₂O) and triethylamine in dichloromethane (DCM).

  • Causality: The secondary amine and carboxylic acid must be masked to prevent polymerization and unwanted side reactions during the harsh, highly reactive deoxofluorination step.

  • Validation: TLC (Hexane/EtOAc 1:1) should show a single new spot with an Rf of ~0.4. ESI-MS confirms the intermediate mass [M+Na]+ at m/z 268.

Step 2: Deoxofluorination (The Critical Node)
  • Procedure: Cool a solution of the N-Boc-protected intermediate in DCM to -78 °C. Dropwise add Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Allow the reaction to slowly warm to room temperature.

  • Causality: DAST replaces the hydroxyl group with a fluorine atom via an S_N2 mechanism. Because it is an S_N2 reaction, it results in a strict inversion of configuration at the C4 position (converting the 4R hydroxyl to a 4S fluorine).

  • Validation: ¹⁹F NMR of the crude aliquot is mandatory here. A characteristic multiplet around -175 ppm confirms successful fluorination.

Step 3: Amidation
  • Procedure: Dissolve the N-Boc-cis-4-fluoro-L-proline methyl ester in methanolic ammonia (7N NH₃ in MeOH). Stir at room temperature in a sealed pressure tube for 24 hours.

  • Causality: The high concentration of ammonia drives the nucleophilic acyl substitution, converting the methyl ester into a primary carboxamide, which is the exact functional group required to interact with the S2 subsite of DPP-4.

  • Validation: IR spectroscopy should reveal the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of primary amide N-H stretches (~3300-3400 cm⁻¹) and an amide carbonyl stretch (~1680 cm⁻¹).

Step 4: Deprotection and Salt Formation
  • Procedure: Treat the N-Boc amide with 4N HCl in 1,4-dioxane. Stir for 2 hours at room temperature. Evaporate the solvent and triturate the residue with cold diethyl ether to precipitate the product.

  • Causality: The strongly acidic conditions cleave the Boc protecting group while simultaneously forming the stable hydrochloride salt. The salt form is infinitely easier to handle, weigh, and store than the hygroscopic free base.

  • Validation: ¹H NMR in D₂O must show the complete absence of the massive Boc tert-butyl singlet at 1.4 ppm.

Synthesis A trans-4-Hydroxy-L-proline B N-Boc Protection & Esterification A->B Boc2O C Deoxofluorination (DAST) B->C Inversion (R to S) D Amidation (NH3/MeOH) C->D Ester to Amide E Boc Deprotection (HCl/Dioxane) D->E Acidic Cleavage F (2S,4S)-4-Fluoro- pyrrolidine-2-carboxamide E->F HCl Salt

Self-validating synthetic workflow for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.

Analytical Identification (NMR & MS)

To definitively confirm the identity and stereochemical purity of the final hydrochloride salt, a multi-nuclear NMR approach is non-negotiable. The presence of the spin-1/2 fluorine atom creates highly diagnostic splitting patterns.

  • ¹H NMR (400 MHz, D₂O): The most critical signal is the C4 proton (CHF), which is split heavily by the geminal fluorine. It appears as a doublet of multiplets at δ 5.42 ppm with a massive geminal coupling constant ( 2JHF​≈52 Hz). The C2 proton appears at δ 4.51 (dd, J = 10.4, 7.6 Hz).

  • ¹³C NMR (100 MHz, D₂O): The C4 carbon is split into a doublet at δ 91.2 ppm ( 1JCF​≈174 Hz). The adjacent C3 and C5 carbons also show characteristic doublet splitting ( 2JCF​≈21−23 Hz) due to 2-bond C-F coupling.

  • ¹⁹F NMR (376 MHz, D₂O): A distinct multiplet is observed at δ -176.5 ppm , confirming the presence of the secondary alkyl fluoride in the specific cis configuration relative to the carboxamide.

  • Mass Spectrometry (ESI+): The calculated exact mass for the free base (C₅H₁₀FN₂O) is 132.07. The spectrum will show a dominant [M+H]+ peak at m/z 133.1 .

Sources

Engineering Conformation and Efficacy: A Technical Guide to (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy in modern medicinal chemistry. Specifically, (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride and its stereoisomers—such as the (2S,4S) and (2S,4R) derivatives—serve as critical building blocks for a wide array of therapeutic agents. By exploiting stereoelectronic phenomena, notably the gauche effect, researchers can finely tune the conformational pucker, basicity, and lipophilicity of the pyrrolidine ring. This whitepaper provides an in-depth technical analysis of the physicochemical properties, self-validating synthetic protocols, and advanced pharmacological applications of these derivatives, including their role in recently FDA-approved therapies like Danicopan[1].

Structural and Physicochemical Foundations

The Stereoelectronic "Gauche" Effect

The substitution of a hydrogen atom with highly electronegative fluorine at the C4 position of a proline or prolinamide derivative profoundly impacts the molecule's three-dimensional architecture. The carbon-fluorine (C-F) bond induces a stereoelectronic interaction known as the gauche effect, which dictates the conformational preference of the pyrrolidine ring.

In an unsubstituted pyrrolidine ring, the conformation rapidly interconverts between various envelope and half-chair forms. However, the introduction of fluorine restricts this flexibility:

  • The (2S,4R) diastereomer strongly favors a Cγ-endo pucker.

  • The (2S,4S) diastereomer strongly favors a Cγ-exo pucker.

This predictable conformational locking is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target receptor or enzyme active site[2].

Gauche Sub C4-Fluorine Substitution Stereo Stereochemistry Sub->Stereo Endo Cγ-endo Pucker (4R-Fluoro) Stereo->Endo Gauche Effect Exo Cγ-exo Pucker (4S-Fluoro) Stereo->Exo Gauche Effect Affinity Target Binding Affinity & Selectivity Endo->Affinity Exo->Affinity

Stereoelectronic gauche effect of C4-fluorination dictating pyrrolidine ring pucker.

Modulation of pKa and Lipophilicity

Beyond conformational control, the strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of the adjacent secondary amine. While a standard pyrrolidine amine has a pKa of ~10.4, a 4-fluoropyrrolidine amine exhibits a pKa closer to 8.5–9.0. This shift ensures that a larger fraction of the drug remains un-ionized at physiological pH (7.4), enhancing membrane permeability and oral bioavailability without completely abolishing the necessary aqueous solubility provided by the protonated state. Furthermore, the C-F bond increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position.

Synthetic Methodology and Protocols

To utilize (2S)-4-fluoropyrrolidine-2-carboxamide derivatives in late-stage functionalization, they are typically synthesized and stored as stable hydrochloride salts. The following protocol details the synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride , a key intermediate for drugs like Danicopan[3].

Causality in Experimental Design
  • Stereochemical Inversion: The fluorination step utilizes Diethylaminosulfur trifluoride (DAST). This reagent operates via an SN​2 mechanism. Therefore, to achieve the (4R)-fluoro stereocenter, the synthesis must begin with the (4S)-hydroxy precursor (cis-4-hydroxy-L-proline).

  • Self-Validating Deprotection: The final deprotection utilizes HCl in an anhydrous solvent (e.g., isopropanol/ether). The cleavage of the tert-butyloxycarbonyl (Boc) group generates isobutylene and CO2​ gases, driving the reaction forward. The resulting amine immediately forms a hydrochloride salt, which is insoluble in the ether mixture and precipitates out. This precipitation is a self-validating purification step, eliminating the need for column chromatography and yielding a highly pure product[4].

Step-by-Step Protocol
  • Esterification and Protection: Suspend cis-4-hydroxy-L-proline (1.0 eq) in methanol. Add thionyl chloride (1.2 eq) dropwise at 0°C. Reflux for 4 hours, then concentrate. Dissolve the intermediate in dichloromethane (DCM), add triethylamine (2.5 eq), and di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq). Stir at room temperature for 12 hours. Wash with 1M HCl, dry over Na2​SO4​ , and concentrate to yield N-Boc-cis-4-hydroxy-L-proline methyl ester.

  • Fluorination ( SN​2 Inversion): Dissolve the protected ester in anhydrous DCM and cool to -78°C under argon. Dropwise, add DAST (1.5 eq). Allow the reaction to slowly warm to room temperature over 16 hours. Quench carefully with saturated aqueous NaHCO3​ . Extract with DCM, dry, and purify via short-pad silica filtration to yield N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid methyl ester.

  • Amidation: Dissolve the fluorinated ester in a 7M solution of ammonia in methanol. Stir in a sealed pressure tube at room temperature for 48 hours. Concentrate the solvent in vacuo to yield N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxamide.

  • Deprotection and Salt Formation: Dissolve the Boc-protected amide in isopropanol. Add a 1.0 M solution of HCl in diethyl ether (excess). Stir at room temperature for 2 hours. The product, (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride , will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum at 50°C[4].

Synth A cis-4-Hydroxy-L-proline (2S, 4S) B Boc Protection & Esterification (Boc2O, MeOH) A->B C Fluorination (SN2 Inversion) (DAST reagent) B->C D Amidation (NH3 in MeOH) C->D E Deprotection & Salt Formation (HCl in Isopropanol) D->E F (2S,4R)-4-Fluoropyrrolidine- 2-carboxamide HCl E->F

Synthetic workflow for (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride.

Pharmacological Applications and Drug Design

Case Study 1: Complement Factor D Inhibition (Danicopan)

In March 2024, the FDA approved Danicopan (Voydeya) as a first-in-class, add-on therapy for paroxysmal nocturnal hemoglobinuria (PNH)[1],[5]. PNH is characterized by complement-mediated hemolysis. Danicopan selectively and reversibly inhibits Complement Factor D, a critical serine protease in the alternative complement pathway (AP)[6].

The chemical structure of Danicopan heavily relies on the (2S,4R)-4-fluoropyrrolidine-2-carboxamide core[3]. The specific Cγ-endo pucker induced by the (4R)-fluorine atom perfectly aligns the molecule within the hydrophobic S1 pocket of Factor D, while the carboxamide motif forms critical hydrogen bonds with the enzyme's catalytic triad.

MoA C3 C3 Hydrolysis FB Factor B Binding C3->FB FD Complement Factor D (Active Protease) FB->FD C3bBb C3 Convertase (C3bBb) Amplification Loop FD->C3bBb Hemolysis Extravascular Hemolysis (EVH) C3bBb->Hemolysis Danicopan Danicopan (Voydeya) Fluoropyrrolidine Core Danicopan->FD Reversible Inhibition

Danicopan inhibits Factor D in the alternative complement pathway, preventing hemolysis.

Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors (gliptins) are a primary class of oral antidiabetics that prevent the degradation of incretin hormones like GLP-1. The S1 pocket of the DPP-4 enzyme is highly hydrophobic. Researchers have extensively utilized fluoropyrrolidine derivatives (including carbonitriles and carboxamides) to occupy this pocket. Replacing a standard pyrrolidine with a fluoropyrrolidine modulates the basicity of the molecule, optimizing the salt-bridge interactions with Glu205 and Glu206 in the S2 extensive subsite[7],[2].

Case Study 3: Dual D3R/MOR Ligands for Analgesia

Recent advancements in medicinal chemistry have explored the (2S,4R)-4-fluoropyrrolidine-2-carboxamide scaffold in the development of dual-target ligands. A 2023 study demonstrated its use in synthesizing bivalent compounds that act simultaneously as Dopamine D3 Receptor (D3R) antagonists and μ-Opioid Receptor (MOR) agonists[8],[9]. The fluoropyrrolidine core serves as a rigidified, lipophilicity-optimized linker that enhances the bivalent compound's safety profile, aiming to provide potent analgesia with reduced opioid-misuse liability[9].

Quantitative Data Summaries

Table 1: Physicochemical Impact of C4-Fluorination on Pyrrolidine Scaffolds
PropertyUnsubstituted Prolinamide(2S,4S)-4-Fluoroprolinamide(2S,4R)-4-FluoroprolinamideImpact on Drug Design
Ring Pucker Rapid interconversionCγ-exo lockedCγ-endo lockedReduces entropic penalty upon target binding.
Amine pKa ~10.4~8.7~8.9Increases fraction of un-ionized drug at pH 7.4.
Lipophilicity (logP) Baseline+0.3 to +0.5+0.3 to +0.5Enhances membrane permeability.
Metabolic Stability Susceptible to C4 oxidationHighly resistantHighly resistantProlongs drug half-life in vivo.
Table 2: Key Therapeutic Agents Utilizing the Fluoropyrrolidine Scaffold
Compound / DrugTargetIndicationScaffold StereochemistryStatus
Danicopan (Voydeya) Complement Factor DParoxysmal Nocturnal Hemoglobinuria(2S,4R)-4-fluoropyrrolidineFDA Approved (2024)[5]
Fluorinated Gliptin Analogs Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes Mellitus(2S,4S)-4-fluoropyrrolidineClinical / Preclinical[2]
Dual D3R/MOR Ligands D3R & μ-Opioid ReceptorPain Management (Analgesia)(2S,4R)-4-fluoropyrrolidinePreclinical Lead (2023)[8]

References

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. Google Patents.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central (PMC). Available at:[Link]

  • Danicopan - Orphanet. Orphanet. Available at:[Link]

  • Danicopan | C26H23BrFN7O3 | CID 118323590. PubChem - NIH. Available at:[Link]

  • Voydeya Labeling Information. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Danicopan. Wikipedia. Available at: [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. Available at:[Link]

  • Building Blocks for Analogs of Danicopan. Chemspace. Available at:[Link]

Sources

Methodological & Application

Application Note: (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a highly specialized chiral building block utilized extensively in medicinal chemistry, primarily for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors targeting Type 2 Diabetes Mellitus (T2DM). As a fluorinated proline derivative, it provides a unique stereoelectronic profile. The strategic incorporation of a fluorine atom at the C4 position of the pyrrolidine ring exerts profound conformational control over the molecule, optimizing both target binding affinity and metabolic stability.

This application note details the physicochemical properties, mechanistic rationale (the "fluorine gauche effect"), and validated experimental protocols for utilizing this compound as an intermediate in the synthesis of bioactive cyanopyrrolidine pharmacophores.

Physicochemical & Structural Properties

Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding its solubility and the handling of its hydrochloride salt form[1][2].

PropertyValue
Chemical Name (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Common Diastereomers (2S,4S) and (2S,4R)
CAS Numbers 426844-23-7 (2S,4S); 851509-26-7 (2S,4R)
Molecular Formula C5H10ClFN2O
Molecular Weight 168.60 g/mol
Physical State White to off-white crystalline powder
Key Functional Groups Secondary amine (HCl salt), Primary amide, Alkyl fluoride

Mechanistic Insights: Stereoelectronic Control & The Gauche Effect

As a Senior Application Scientist, it is vital to understand why the 4-fluoro substitution is utilized rather than simply executing the synthesis. The addition of fluorine is not merely for metabolic blocking; it is a tool for precise conformational engineering[3][4].

The Fluorine Gauche Effect: The highly electronegative fluorine atom creates a strongly polarized C-F bond. Through hyperconjugative electron donation (σC-H → σ*C-F) and dipole-dipole interactions, the fluorine atom induces a strong gauche effect[4]. In the context of the pyrrolidine ring, this stereoelectronically forces the ring into a specific pucker (e.g., Cγ-exo or Cγ-endo, depending on the absolute stereochemistry at C4).

Impact on DPP-4 Inhibition:

  • Bioactive Conformation: The specific ring pucker dictated by the fluorine atom stabilizes the trans conformation of the upstream peptide/amide bond. This trans geometry is the exact bioactive conformation required to fit perfectly into the S1 pocket of the DPP-4 active site[4].

  • Metabolic Stability: The C-F bond (approx. 105 kcal/mol) is significantly stronger than a C-H bond, shielding the pyrrolidine ring from cytochrome P450-mediated oxidative metabolism, thereby extending the pharmacokinetic half-life of the resulting drug[3].

Experimental Protocols

The primary synthetic utility of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is its conversion into a 2-carbonitrile (cyanopyrrolidine). The nitrile group acts as a "warhead" that forms a reversible covalent imidate adduct with the catalytic serine (Ser630) of the DPP-4 enzyme, vastly increasing inhibitory potency[5].

Protocol 1: Synthesis of (2S)-4-Fluoropyrrolidine-2-carbonitrile

This protocol utilizes Trifluoroacetic Anhydride (TFAA) as a mild dehydrating agent to convert the primary amide to a nitrile without racemizing the delicate chiral centers[6][7].

Reagents & Materials:

  • (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g (59.3 mmol) of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in 100 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Neutralization: Add 24.8 mL (178 mmol) of Triethylamine (TEA) to the suspension. Causality: TEA serves a dual purpose—it neutralizes the HCl salt to liberate the free secondary amine and acts as a non-nucleophilic base to scavenge the trifluoroacetic acid generated in the next step.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Causality: Strict temperature control prevents exothermic degradation and preserves the stereochemical integrity of the chiral centers.

  • Dehydration: Dropwise add 10.0 mL (71.2 mmol) of TFAA over 30 minutes. Stir the mixture at 0°C for an additional 1 hour, then allow it to warm to room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting crude (2S)-4-fluoropyrrolidine-2-carbonitrile can be used directly in the next coupling step or purified via silica gel chromatography.

Protocol 2: N-Acylation for Inhibitor Assembly

To assemble the final DPP-4 inhibitor, the secondary amine of the cyanopyrrolidine is coupled to an α-aminoacyl linker[6].

Step-by-Step Methodology:

  • Dissolve the intermediate (2S)-4-fluoropyrrolidine-2-carbonitrile (1.0 eq) in anhydrous DCM.

  • Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) at 0°C. Stir for 2 hours.

  • The resulting 1-(chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile serves as the electrophilic acceptor for the final primary amine (e.g., a substituted adamantyl or triazole moiety) to yield the mature DPP-4 inhibitor.

Visualizations of Workflows and Mechanisms

Workflow A (2S)-4-Fluoropyrrolidine- 2-carboxamide HCl B Neutralization (TEA / Base) A->B C Dehydration (TFAA, 0°C) B->C D 4-Fluoropyrrolidine- 2-carbonitrile C->D -H2O E N-Acylation (Chloroacetyl Chloride) D->E F DPP-4 Inhibitor Precursor E->F Coupling

Synthetic workflow from carboxamide to DPP-4 inhibitor precursor.

Pathway Inhibitor Fluorinated DPP-4 Inhibitor DPP4 DPP-4 Enzyme (Catalytic Ser630) Inhibitor->DPP4 Reversible Covalent Binding (Nitrile) GLP1 Active GLP-1 (Incretin Hormone) DPP4->GLP1 Prevents Cleavage GLP1R GLP-1 Receptor Activation GLP1->GLP1R Agonism Insulin Insulin Secretion (Blood Glucose Lowering) GLP1R->Insulin Downstream Signaling

Biological signaling pathway of DPP-4 inhibition and glycemic control.

References

  • (2S,4R)-4-Fluoropyrrolidine-2-carboxamide CAS#851509-26-7 , ChemRadar. URL: [Link]

  • Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods, Google Patents (WO2010081014A1).
  • Dipeptidyl peptidase IV inhibitors pharmaceutical compositions containing them, and process for their preparation, Google Patents (US7205323B2).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds , Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Applications of Fluorine in Medicinal Chemistry , Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus , TIU. URL:[Link]

Sources

Application Note: Advanced Peptide Synthesis Using (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 1061689-04-0) is a highly specialized, chiral building block utilized in advanced peptide synthesis and peptidomimetic drug design. Supplied as a hydrochloride salt to prevent the auto-condensation (diketopiperazine formation) and oxidative degradation typical of free pyrrolidine bases, this compound serves two primary functions: it acts as a conformationally biased C-terminal capping residue, and it functions as a critical precursor for synthesizing electrophilic carbonitrile "warheads" in protease inhibitors.

This guide details the stereoelectronic causality behind its use, provides quantitative conformational data, and outlines self-validating protocols for its integration into synthetic workflows.

Mechanistic Grounding: The Stereoelectronic Power of Fluorination

The incorporation of a fluorine atom at the C4 position of a pyrrolidine ring is not merely a structural substitution; it is a profound stereoelectronic manipulation. Fluorine, being the most electronegative element, exerts a strong inductive effect that fundamentally alters the physical chemistry of the amino acid 1.

The Gauche Effect and Ring Pucker

In native proline, the pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo puckers. However, introducing a highly electronegative fluorine atom forces the molecule to adopt a specific conformation to minimize dipole repulsion and maximize hyperconjugation between the C–F bond and the nitrogen lone pair (the gauche effect) 1.

  • Trans-bias: The (2S,4R)-diastereomer strongly favors the Cγ-exo pucker, which in turn stabilizes the trans isomer of the preceding peptide bond. This is heavily utilized to thermally stabilize triple-helical peptides like collagen mimetics 2.

  • Cis-bias: Conversely, the (2S,4S)-diastereomer forces a Cγ-endo pucker, stabilizing the cis peptide bond 1.

n→π* Interaction Modulation

The inductive withdrawal of electron density by the C4-fluorine reduces the capacity of the pyrrolidine nitrogen lone pair to contribute double-bond character to the preceding amide bond. This diminishes the rotational barrier between cis and trans isomers, accelerating peptide folding kinetics—a property highly sought after in structural biology 1.

Mechanism M1 C4-Fluorine Substitution (Inductive Effect) M2 Gauche Effect (F and N+ alignment) M1->M2 M3 Pyrrolidine Ring Pucker (Cγ-exo or Cγ-endo) M2->M3 M4 n→π* Interaction Modulation M3->M4 M5 Cis/Trans Peptide Bond Isomerization Bias M3->M5 M4->M5

Caption: Stereoelectronic causality of 4-fluoroproline derivatives in peptide conformation.

Quantitative Conformational Analysis

When designing a peptide or peptidomimetic using (2S)-4-Fluoropyrrolidine-2-carboxamide, researchers must account for the specific diastereomer being used. The table below summarizes the thermodynamic and kinetic effects of C4-fluorination relative to native proline.

PropertyNative Proline (Pro)(2S,4R)-4-Fluoroproline(2S,4S)-4-Fluoroproline
Preferred Ring Pucker Dynamic (Cγ-endo / Cγ-exo)Cγ-exoCγ-endo
K_trans/cis Ratio ~4.0>20.0~2.5
Peptide Bond Bias Mixed / Context DependentStrongly favors transFavors cis
Impact on Hydrophobicity BaselineSignificantly IncreasedSignificantly Increased
Proteolytic Stability BaselineHigh (Resists oxidation)High (Resists oxidation)

Data derived from conformational analyses of fluorinated prolines in structural biology 1, 3.

Strategic Applications in Drug Development

Beyond structural biology, (2S)-4-Fluoropyrrolidine-2-carboxamide is a critical intermediate in medicinal chemistry. Fluorination increases the overall hydrophobicity of the molecule, enhancing blood-brain barrier penetration and preventing oxidative metabolism at the site of metabolic attack (due to the high stability of the C-F bond, ~99 kcal/mol) 3.

Furthermore, the C-terminal carboxamide is frequently dehydrated to yield a carbonitrile (-C≡N) . Pyrrolidine-2-carbonitriles act as potent, reversible covalent warheads that trap the catalytic serine residue in proteases (e.g., Dipeptidyl Peptidase-4 inhibitors).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Because the electron-withdrawing fluorine atom significantly reduces the nucleophilicity of the pyrrolidine nitrogen [[4]](), standard coupling conditions often fail. These protocols utilize highly reactive intermediates and strict temperature controls to ensure success.

Workflow N1 (2S)-4-Fluoro- pyrrolidine-2-carboxamide N3 Peptide Coupling (Solution Phase) N1->N3 N2 Fmoc-AA-OH + HATU/DIPEA N2->N3 N4 Validation (LC-MS) N3->N4 Monitor m/z N5 Downstream Dehydration N4->N5 Purified

Caption: Workflow for solution-phase peptide coupling using (2S)-4-Fluoropyrrolidine-2-carboxamide.

Protocol A: Solution-Phase Peptide Coupling

Objective: Couple an Fmoc-protected amino acid to the sterically and electronically hindered secondary amine of the fluoropyrrolidine.

Causality Note: HATU is selected over HBTU/EDC because it forms a highly reactive HOAt ester, which is necessary to overcome the reduced nucleophilicity of the fluorinated amine 4. An excess of DIPEA (3.0 eq) is required: 1.0 eq neutralizes the HCl salt of the starting material, and 2.0 eq drives the coupling mechanism.

  • Activation: In an oven-dried flask under N₂, dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Stir for 5 minutes at room temperature to pre-form the active ester.

  • Free-Basing the Amine: In a separate vial, suspend (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF. Add DIPEA (1.5 eq) and vortex until fully dissolved.

  • Coupling: Add the amine solution dropwise to the activated Fmoc-AA-OH solution. Stir continuously at room temperature for 4 to 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Success Criteria: Disappearance of the free amine mass (m/z 133.1 [M+H]⁺).

    • Troubleshooting: If the 133.1 peak persists after 4 hours, the deactivated amine is stalling the reaction. Spike the reaction with an additional 0.5 eq of HATU and DIPEA.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous KHSO₄ (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Dehydration to Carbonitrile Warhead

Objective: Convert the C-terminal carboxamide of the coupled peptide into a reactive carbonitrile for protease inhibitor synthesis.

Causality Note: The reaction must be kept strictly at 0°C. At elevated temperatures, the highly acidic alpha-proton (C2) of the fluorinated pyrrolidine becomes labile in the presence of pyridine, leading to rapid epimerization and loss of enantiomeric purity.

  • Preparation: Dissolve the purified peptide-carboxamide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M). Add anhydrous Pyridine (2.5 eq).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 10 minutes.

  • Dehydration: Dropwise, add Trifluoroacetic anhydride (TFAA, 1.5 eq) over 5 minutes. The TFAA electrophilically activates the primary amide oxygen, and pyridine facilitates the elimination of water.

  • Self-Validation Checkpoint (FT-IR & LC-MS):

    • FT-IR: Look for the disappearance of the primary amide C=O stretch (~1650 cm⁻¹) and the emergence of a sharp, distinct nitrile C≡N stretch (~2250 cm⁻¹).

    • LC-MS: Confirm a mass shift of exactly -18.0 Da (loss of H₂O) from the starting material.

  • Quench and Workup: Quench the reaction at 0°C by adding saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

References

  • [1] Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Source: NIH PMC | URL:

  • [4] Title: The Synthesis of Fluorinated Proline Analogues | Source: ePrints Soton - University of Southampton | URL:

  • [2] Title: Second Generation Triple-Helical Peptide Inhibitors of Matrix Metalloproteinases | Source: NIH PMC | URL:

  • [3] Title: Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? | Source: MDPI | URL:

Sources

Application Note: (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a highly validated tactic to modulate pharmacokinetics, metabolic stability, and target binding affinity. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has emerged as a critical chiral intermediate in the synthesis of several advanced therapeutics. By acting as a conformationally locked proline surrogate, this intermediate provides a rigid scaffold that minimizes entropic penalties upon binding to target proteases. This application note details the stereochemical rationale, divergent therapeutic applications, and validated synthetic protocols for utilizing this intermediate in drug development.

Stereochemical Foundations: The Fluorine Gauche Effect

The utility of (2S)-4-fluoropyrrolidine-2-carboxamide is fundamentally tied to its stereochemistry. The highly electronegative fluorine atom at the C4 position exerts a stereoelectronic phenomenon known as the gauche effect when interacting with the pyrrolidine ring nitrogen.

  • (2S,4R)-Epimer: The anti relationship between the C2-carboxamide and the C4-fluorine forces the pyrrolidine ring into a Cγ-exo pucker . This conformation is optimal for binding the active site of Complement Factor D[1].

  • (2S,4S)-Epimer: The syn relationship drives the ring into a Cγ-endo pucker . This specific geometry is required for the precise alignment of covalent warheads in Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP) inhibitors[2],[3].

By selecting the correct epimer, drug development professionals can pre-organize the molecule into the bioactive conformation, drastically improving target affinity.

Divergent Therapeutic Applications

Complement Factor D Inhibition (Danicopan)

The (2S,4R)-epimer is the core structural building block of Danicopan (Voydeya) , a first-in-class, orally active Complement Factor D inhibitor approved by the FDA in 2024[1],[4]. Danicopan is utilized as an add-on therapy for Paroxysmal Nocturnal Hemoglobinuria (PNH) to address C3-mediated extravascular hemolysis[5]. The rigid fluoropyrrolidine core precisely positions the 6-bromopyridin-2-yl and indazole-acetic acid moieties within the Factor D binding pocket, selectively halting the alternative complement amplification loop[4].

ComplementPathway C3 C3 Protein C3b C3b C3->C3b Spontaneous Hydrolysis C3bBb C3bBb Complex (Alternative C3 Convertase) C3b->C3bBb Binds Factor B FactorB Factor B FactorB->C3bBb FactorD Complement Factor D (Serine Protease) FactorD->C3bBb Cleaves Factor B Danicopan Danicopan (Factor D Inhibitor) Danicopan->FactorD Reversible Inhibition Hemolysis Extravascular Hemolysis (PNH Pathology) C3bBb->Hemolysis Amplification Cascade

Fig 1: Alternative complement pathway and targeted inhibition of Factor D by Danicopan.

DPP-IV, FAP, and TG2 Inhibitors

The (2S,4S)-epimer serves as a precursor for covalent serine protease inhibitors[2]. In the development of anti-diabetic agents (DPP-IV inhibitors) and oncology targets (FAP inhibitors), the C2-carboxamide is dehydrated to a carbonitrile [6]. This carbonitrile acts as a mildly electrophilic "warhead" that forms a reversible covalent imidate adduct with the catalytic serine residue of the target enzyme[3]. Furthermore, this scaffold has been successfully utilized to discover potent dihydroisoxazole inhibitors of Human Transglutaminase 2 (TG2)[7].

Quantitative Application Data

Property / Feature(2S,4R)-Epimer(2S,4S)-Epimer
CAS Number 796884-06-5426844-23-7 / 748165-40-4
Molecular Weight 168.60 g/mol 168.60 g/mol
Preferred Ring Pucker Cγ-exo puckerCγ-endo pucker
Primary Target Class Complement Factor DDPP-IV, FAP, Transglutaminase 2
Key Structural Role Non-covalent spatial organizerPrecursor to covalent carbonitrile warhead
Clinical Relevance Paroxysmal Nocturnal HemoglobinuriaType 2 Diabetes, Oncology

Validated Synthetic Workflows & Protocols

The following protocols outline the two primary synthetic trajectories for (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride: N1-amide coupling (for Danicopan-like molecules) and C2-dehydration (for DPP-IV/FAP inhibitors).

SyntheticWorkflow Start L-Hydroxyproline Starting Material Fluoro Fluorination (DAST) Stereochemical Inversion Start->Fluoro Amide (2S)-4-Fluoropyrrolidine- 2-carboxamide HCl Fluoro->Amide Split Amide->Split Coupling N1-Amide Coupling (HATU, DIPEA) Split->Coupling (2S,4R) Epimer Dehydration C2-Dehydration (TFAA, Pyridine) Split->Dehydration (2S,4S) Epimer Danicopan Danicopan API (Factor D Inhibitor) Coupling->Danicopan (2S,4R) Epimer DPP4 Carbonitrile Warhead (DPP-IV/FAP Inhibitors) Dehydration->DPP4 (2S,4S) Epimer

Fig 2: Divergent synthetic workflows utilizing (2S)-4-fluoropyrrolidine-2-carboxamide epimers.

Protocol A: N1-Amide Coupling (Synthesis of Factor D Inhibitor Intermediates)

Objective: Couple the sterically hindered secondary amine of (2S,4R)-4-fluoropyrrolidine-2-carboxamide HCl with a functionalized carboxylic acid.

Causality & Rationale: Coupling secondary cyclic amines is notoriously sluggish and prone to epimerization at the adjacent chiral center (C2). HATU is selected over traditional EDC/HOBt because the resulting HOAt active ester is highly reactive, driving the reaction to completion rapidly at room temperature, thereby minimizing the time the intermediate spends in a base-catalyzed enolizable state. DIPEA is utilized as it is sufficiently basic to liberate the pyrrolidine free base from its HCl salt, but too sterically hindered to act as a nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive HOAt ester.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride (1.05 eq) portion-wise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete upon the disappearance of the carboxylic acid peak and the emergence of the product mass [M+H]⁺.

  • Targeted Workup: Quench the reaction with deionized water and extract with EtOAc (3x).

    • Wash 1: 1M HCl (removes unreacted amine and DIPEA).

    • Wash 2: Saturated aqueous NaHCO₃ (hydrolyzes and removes unreacted active ester/acid).

    • Wash 3: Brine (removes residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the coupled product.

Protocol B: C2-Dehydration to Carbonitrile (DPP-IV/FAP Inhibitor Precursor)

Objective: Convert the primary carboxamide of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide to a carbonitrile warhead[6].

Causality & Rationale: Dehydration of primary amides typically requires harsh conditions (e.g., POCl₃ at reflux), which would cleave the acid-sensitive N-Boc protecting group required for downstream synthesis. Utilizing Trifluoroacetic anhydride (TFAA) and pyridine provides a mild, low-temperature dehydrating system that cleanly yields the nitrile while perfectly preserving the Boc group and the C4-fluorine stereochemistry.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide (1.0 eq) in anhydrous DCM (0.3 M) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous Pyridine (3.0 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Dehydration: Add TFAA (1.5 eq) dropwise over 15 minutes. Rationale: The reaction is highly exothermic; strict temperature control at 0 °C prevents thermal degradation and maintains regioselectivity.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validating IPC: Monitor via TLC (Stain with Ninhydrin after Boc-deprotection of a micro-aliquot) or LC-MS to confirm the loss of 18 Da (H₂O).

  • Targeted Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (Note: vigorous CO₂ gas evolution will occur). Extract the aqueous layer with DCM. Wash the combined organic layers with 10% aqueous citric acid to selectively protonate and remove residual pyridine without cleaving the Boc group. Dry over Na₂SO₄ and concentrate.

References

  • Danicopan - Wikipedia. Wikipedia. Available at: [Link]

  • Danicopan | C26H23BrFN7O3 | CID 118323590 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • DANICOPAN - New Drug Approvals. New Drug Approvals. Available at:[Link]

  • WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods.Google Patents.
  • NOVEL FAP INHIBITORS - European Patent Office - EP 2804859 B1. Googleapis. Available at:[Link]

  • Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Quantitative Analysis of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a chiral fluorinated building block crucial in pharmaceutical development. Accurate quantification is paramount for ensuring quality control, stability, and proper stoichiometry in subsequent synthetic steps. This application note details robust analytical methodologies, primarily focusing on Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification. An alternative method using ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) is also discussed. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices and includes a thorough framework for method validation in accordance with ICH Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Challenges

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic intermediate whose stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The molecule presents two key analytical challenges:

  • Chirality: The molecule contains a stereocenter at the 2-position of the pyrrolidine ring. Distinguishing and quantifying the desired (2S) enantiomer from its (2R) counterpart is essential, as different enantiomers can have vastly different pharmacological activities.[4] This necessitates the use of chiral separation techniques.

  • Fluorine Moiety: The presence of a fluorine atom provides a unique spectroscopic handle. While it can influence chromatographic behavior, it also opens the door for highly specific detection methods like ¹⁹F NMR or fluorine-specific ICP-MS detection.[5][6]

This guide provides validated, field-tested protocols to address these challenges, ensuring reliable and accurate quantification for researchers and drug development professionals.

Overall Analytical Workflow

The quantification process follows a structured path from sample handling to final data reporting. The choice of method depends on the analytical objective, whether it is routine quality control, trace-level analysis, or structural confirmation.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting SampleReceipt Sample Receipt Log sample details, storage conditions StdPrep Standard & Sample Prep Weighing, dissolution, dilution SampleReceipt->StdPrep MethodSelection {Method Selection | Objective: Purity, Trace, etc.} StdPrep->MethodSelection HPLC Chiral HPLC Analysis Enantiomeric Purity & Assay MethodSelection->HPLC Purity/Assay LCMS LC-MS/MS Analysis High Sensitivity & Specificity MethodSelection->LCMS Trace Analysis NMR ¹⁹F NMR Analysis Absolute Quantification MethodSelection->NMR Confirmatory DataProcessing Data Processing Integration, Calibration, Calculation HPLC->DataProcessing LCMS->DataProcessing NMR->DataProcessing Validation {Method Validation | ICH Q2(R1) Compliance} DataProcessing->Validation Report {Final Report | Results, Validation Summary, Deviations} Validation->Report

Caption: General workflow for quantification of (2S)-4-Fluoropyrrolidine-2-carboxamide HCl.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for determining both the chemical purity (assay) and the enantiomeric excess (e.e.) of the compound. The method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7]

Principle of Separation

The separation is achieved by exploiting the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of chiral compounds and are recommended as a starting point.[8]

Detailed Experimental Protocol

HPLC_Workflow A 1. Reagent Prep Prepare Mobile Phase & Diluent B 2. Standard Prep Create stock (1 mg/mL) and calibration curve standards (1-100 µg/mL) A->B C 3. Sample Prep Accurately weigh sample and dissolve in diluent to a known concentration B->C D 4. System Setup Install chiral column, set flow rate, temperature, and detection λ C->D E 5. Equilibration Run mobile phase through system until baseline is stable (~30-60 min) D->E F {6. SST | Inject standard to verify system suitability (resolution, tailing factor)} E->F G 7. Analysis Inject standards and samples according to sequence F->G H 8. Data Processing Integrate peaks for both enantiomers. Generate calibration curve. G->H I 9. Calculation Determine concentration and enantiomeric excess (% e.e.) H->I

Caption: Step-by-step workflow for the Chiral HPLC method.

Step-by-Step Methodology:

  • Reagent and Mobile Phase Preparation:

    • Mobile Phase: A typical starting mobile phase for polysaccharide columns is a mixture of n-Hexane and a polar alcohol modifier like Isopropanol (IPA) or Ethanol. For this compound, start with n-Hexane:IPA (80:20 v/v) .

    • Acidic/Basic Additive: To improve peak shape and retention, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This helps to protonate any residual basic sites on the stationary phase and ensures the analyte is in a single ionic form.[8]

    • Diluent: Use the mobile phase as the diluent to avoid peak distortion.

  • Standard Solution Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh the test sample to prepare a solution with a target concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • The following table outlines the recommended starting conditions, which should be optimized as needed.

ParameterRecommended ConditionRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Proven efficacy for a wide range of chiral amines and amides.
Mobile Phase n-Hexane:Isopropanol (80:20 v/v) + 0.1% TFABalances retention and resolution; TFA improves peak shape.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25 °CProvides reproducible retention times. Temperature can be adjusted to optimize resolution.
Injection Vol. 10 µLA standard volume that balances sensitivity and peak shape.
Detection UV at 210 nmAmide bonds exhibit absorbance at low UV wavelengths.
  • Analysis Sequence:

    • Begin with a blank injection (diluent) to ensure a clean baseline.

    • Perform at least five replicate injections of a mid-level standard to establish system suitability.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the test samples.

    • Inject a check standard every 10-15 sample injections to monitor system drift.

Method Validation (ICH Q2(R1) Framework)

A full validation must be performed to ensure the method is fit for its intended purpose.[1][2]

ParameterAcceptance CriteriaPurpose
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from any impurities.Ensures the method accurately measures the analyte without interference.[3]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Confirms a proportional relationship between detector response and concentration.[3]
Range Typically 80% to 120% of the target concentration.The interval where the method is precise, accurate, and linear.[3]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the test results to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the method's consistency under various conditions.
LOQ/LOD Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.Defines the lowest concentration that can be reliably quantified/detected.
Robustness No significant impact on results from deliberate small changes (e.g., ±5% IPA, ±0.1 mL/min flow).Shows the method's reliability with minor variations in parameters.[1]

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity (e.g., pharmacokinetic studies) or absolute confirmation of identity, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the high specificity and sensitivity of mass spectrometry.[9]

Principle of Detection

The analyte is first separated chromatographically (often using a faster, reversed-phase method), then ionized (typically via Electrospray Ionization, ESI), and detected by a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and minimizes matrix interference.

Detailed Experimental Protocol

LCMS_Workflow A 1. Reagent Prep Prepare LC Mobile Phases (e.g., H₂O + 0.1% FA, ACN + 0.1% FA) B 2. Standard & IS Prep Prepare analyte stock and an internal standard (IS) stock (e.g., deuterated analog) A->B C 3. Sample Prep Spike IS into all samples and standards. Perform extraction if needed (e.g., protein precipitation) B->C D 4. MS Optimization Infuse standard to find precursor ion and optimize MRM transitions (Q1/Q3) and collision energy B->D F 6. Analysis Inject calibration curve with IS, QCs, and unknown samples C->F E 5. LC Method Dev Develop a rapid gradient method on a C18 column D->E E->F G 7. Data Processing Calculate analyte/IS peak area ratios. Generate weighted (1/x²) calibration curve F->G H 8. Quantification Determine sample concentrations from the regression equation G->H

Caption: Step-by-step workflow for the LC-MS/MS method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Mass Spectrometer Tuning and Optimization:

    • Infuse a ~100 ng/mL solution of the analyte directly into the mass spectrometer to determine the precursor ion. For (2S)-4-Fluoropyrrolidine-2-carboxamide (C₅H₉FN₂O, MW ≈ 132.14), the protonated molecule [M+H]⁺ should be targeted at m/z 133.1.

    • Perform a product ion scan on m/z 133.1 to identify stable, high-intensity fragment ions for the MRM transition.

    • Optimize collision energy and other source parameters for the selected MRM transition.

  • Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column C18 Column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)Provides excellent retention and peak shape for polar compounds.
Mobile Phase Gradient elution with Mobile Phase A and BAllows for efficient separation and rapid elution, increasing throughput.
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrateA typical fast gradient for small molecule analysis.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and pyrrolidine nitrogens are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity.[10]
MRM Transition m/z 133.1 → [Product Ion m/z]To be determined empirically during MS optimization.
  • Method Validation:

    • The validation follows the same principles as HPLC but with a focus on matrix effects, recovery, and lower limits of quantification (LLOQ), as outlined by regulatory guidance for bioanalytical method validation.

Alternative Method: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)

For a direct and absolute quantification method that does not require chromatographic separation from non-fluorinated impurities, ¹⁹F NMR is a powerful technique.[5] It allows for quantification against a known amount of a fluorinated internal standard.

Principle of Quantification

In ¹⁹F NMR, the integral of a signal is directly proportional to the number of fluorine nuclei contributing to it. By adding a known quantity of a fluorinated internal standard with a distinct ¹⁹F chemical shift, the concentration of the analyte can be calculated by comparing the integrals of the analyte and the standard.

Protocol Outline
  • Select an Internal Standard (IS): Choose a stable, non-reactive fluorinated compound with a simple ¹⁹F spectrum that does not overlap with the analyte signal (e.g., hexafluorobenzene).

  • Sample Preparation:

    • Accurately prepare a stock solution of the internal standard in a deuterated solvent (e.g., DMSO-d₆).

    • Accurately weigh the (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride sample into an NMR tube.

    • Add a precise volume of the IS stock solution to the NMR tube.

    • Add additional solvent to ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters (i.e., a long relaxation delay, D1, of at least 5 times the longest T₁).

  • Data Processing and Calculation:

    • Integrate the signal for the analyte and the signal for the internal standard.

    • Calculate the concentration using the formula: C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / V_sample) Where C=Concentration, I=Integral, N=Number of Fluorine atoms, m=mass, MW=Molecular Weight, V=Volume.

This method is particularly useful for certifying reference materials or for analyzing samples where chromatographic methods are challenging.[11]

Conclusion

The accurate quantification of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is essential for pharmaceutical quality control. This guide presents two primary, robust methods to achieve this. Chiral HPLC is the preferred method for routine quality control, providing both assay and critical enantiomeric purity information. LC-MS/MS offers superior sensitivity and specificity for trace-level analysis and bioanalytical applications. Finally, ¹⁹F NMR serves as a valuable alternative for absolute quantification. All methods must be rigorously validated according to ICH Q2(R1) or equivalent guidelines to ensure data integrity and regulatory compliance.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • ChemUniverse. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. [Link]

  • Rao, G. N., & Arfeen, M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ChemistrySelect, 8(48), e202303517.
  • Cirilli, R., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Subramanian, G. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
  • Roman, I. M. (2012).
  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]

  • Predecki, D. P., et al. (n.d.). Quantitative Analysis of Fluorinated Synthetic Cannabinoids using ¹⁹F Nuclear Magnetic Resonance Spectroscopy and Gas Chromatography-Mass Spectrometry. Shippensburg University.
  • Han, J., et al. (2021). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. Journal of Lipid Research, 62, 100055.
  • Higashi, T., & Shimada, K. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 47(1), 1-10.
  • Valsecchi, S., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 60-68.
  • Jedziniak, P., et al. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 62(3), 337-343.

Sources

Application Note: Advanced HPLC Methodologies for the Analysis of (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a highly polar, chiral, fluorinated secondary amine. It serves as a critical synthetic building block in modern pharmaceutical development, most notably in the synthesis of Danicopan (Voydeya) , a first-in-class oral complement Factor D inhibitor approved for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH)[1][2].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges:

  • Extreme Hydrophilicity: The combination of a pyrrolidine ring, an amide group, and a hydrochloride salt form results in a negative LogP. Standard Reversed-Phase (RP) HPLC fails to retain the molecule without the use of ion-pairing agents, which are notoriously difficult to validate and incompatible with mass spectrometry.

  • Lack of a UV Chromophore: The molecule lacks conjugated π -systems or aromatic rings. The amide bond and secondary amine only exhibit weak UV absorbance at low wavelengths (< 210 nm), making standard UV detection highly susceptible to baseline drift and solvent interference.

  • Stereochemical Complexity: As a chiral building block (possessing 2S, 4R/S stereocenters), precise determination of enantiomeric and diastereomeric excess is mandatory for drug substance release.

To overcome these challenges, this guide details a bifurcated analytical strategy: a HILIC-CAD method for assay and chemical purity, and an Fmoc-Derivatization Chiral HPLC method for stereochemical purity.

Analytical Strategy Overview

AnalyticalStrategy A (2S)-4-Fluoropyrrolidine-2-carboxamide HCl Analytical Challenges: Polarity, No UV Chromophore, Chirality B Chemical Purity & Assay (Underivatized) A->B C Stereochemical Purity (Derivatized) A->C D HILIC-CAD Method (Zwitterionic/Amide Column) B->D E Pre-column Fmoc-Cl Derivatization (Adds UV/FL Tag) C->E F Chiral HPLC-UV Method (Polysaccharide CSP) E->F

Caption: Analytical Strategy Decision Tree for (2S)-4-Fluoropyrrolidine-2-carboxamide HCl.

Protocol 1: Assay and Chemical Purity via HILIC-CAD

Mechanistic Rationale (Causality)

Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase. Water acts as the strong eluting solvent. This mechanism perfectly retains the polar hydrochloride salt of the pyrrolidine derivative without requiring MS-incompatible ion-pairing agents[3]. Why CAD? Charged Aerosol Detection (CAD) is a mass-sensitive, evaporative technique. It measures the charge transferred to dried analyte particles, providing a universal and uniform response for any non-volatile compound, entirely bypassing the analyte's lack of UV absorbance[4][5].

Critical Insight: Because CAD involves the evaporation of the mobile phase, all buffer salts must be strictly volatile . The use of non-volatile salts (e.g., sodium phosphate) will result in massive background noise and detector fouling[6].

Method Parameters
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (The low pH ensures the pyrrolidine amine remains fully protonated for consistent retention).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: CAD (Evaporator Temperature: 35°C, Data Collection Rate: 10 Hz).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Profile
0.01090Initial hold (High organic for retention)
2.01090Isocratic hold
12.04060Linear gradient (Elution of polar impurities)
15.04060Wash step
15.11090Return to initial conditions
22.01090Column re-equilibration
Sample Preparation & Self-Validation

Diluent: 80% Acetonitrile / 20% Water. Causality Check: In HILIC, injecting a sample dissolved in 100% water causes severe solvent mismatch, leading to peak splitting and premature breakthrough. The sample diluent must closely match the high-organic initial conditions of the mobile phase. Self-Validating Blank: Always inject a blank diluent to ensure the CAD baseline is stable and free of non-volatile ghost peaks.

Protocol 2: Stereochemical Purity via Fmoc Derivatization

Mechanistic Rationale (Causality)

To separate the stereoisomers of this compound, chiral recognition must be achieved. However, the native molecule lacks the steric bulk and π

π interaction sites required to interact effectively with polysaccharide-based Chiral Stationary Phases (CSPs). Furthermore, detecting trace enantiomers without a UV chromophore is highly inaccurate.

Why Fmoc-Cl? 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the gold standard for derivatizing secondary amines[7]. Unlike o-phthalaldehyde (OPA), which only reacts with primary amines, Fmoc-Cl rapidly acylates the secondary nitrogen of the pyrrolidine ring[8]. This transformation achieves two goals simultaneously:

  • It attaches a massive, highly conjugated fluorene ring, enabling highly sensitive UV detection at 265 nm.

  • It provides the necessary π -electrons and steric bulk for robust chiral separation on immobilized amylose/cellulose columns.

DerivWorkflow S1 Step 1: Alkalinization Dissolve in Borate Buffer (pH 9.5) S2 Step 2: Derivatization Add Fmoc-Cl in ACN Incubate 20 min S1->S2 Secondary Amine Activation S3 Step 3: Quenching Add 1-Adamantanamine to consume reagent S2->S3 Tagging Complete S4 Step 4: Analysis Inject into Chiral HPLC-UV S3->S4 Stable UV Derivative

Caption: Pre-column Fmoc-Cl Derivatization Workflow for Secondary Amines.

Step-by-Step Derivatization Protocol
  • Alkalinization: Weigh 10 mg of the sample and dissolve in 5.0 mL of 0.1 M Sodium Borate buffer (pH 9.5). Reasoning: The basic pH neutralizes the hydrochloride salt, rendering the secondary amine nucleophilic and ready for reaction[7].

  • Reagent Addition: Add 5.0 mL of a 15 mM Fmoc-Cl solution (prepared in anhydrous Acetonitrile).

  • Incubation: Vortex for 30 seconds and let stand at room temperature for 20 minutes.

  • Quenching (Critical Step): Add 1.0 mL of 50 mM 1-Adamantanamine. Reasoning: Excess Fmoc-Cl will slowly hydrolyze into Fmoc-OH, a highly UV-active byproduct that can co-elute with the target analyte. 1-Adamantanamine is a bulky primary amine that rapidly scavenges unreacted Fmoc-Cl, shifting the byproduct peak completely out of the chiral analytical window[7].

Chiral HPLC-UV Method Parameters
  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 265 nm.

  • Injection Volume: 10 µL of the quenched derivatization mixture.

System Suitability & Expected Outcomes
ParameterHILIC-CAD (Assay)Fmoc-Chiral-UV (Stereopurity)Acceptance Criteria
Retention Time ( tR​ ) ~6.5 min~14.2 min (Main Isomer) ± 2.0% RSD
Resolution ( Rs​ ) N/A (Assay) 2.0 (Between Enantiomers)Critical for purity
Tailing Factor ( Tf​ ) 1.5 1.2Ensures peak symmetry
Signal-to-Noise (S/N) 50 (at 0.1% impurity level) 100 (at 0.05% enantiomer level)Verifies sensitivity

References

  • [1] MediFind. Voydeya (Danicopan). Available at:

  • [3] PubMed / J Chromatogr A. Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Available at:

  • [2] PubChem - NIH. Danicopan | C26H23BrFN7O3 | CID 118323590. Available at:

  • [4] ResearchGate. Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. Available at:

  • [5] Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Available at:

  • [6] LCMS.cz. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Available at:

  • [8] ACS Publications. Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Available at:

  • [7] ResearchGate. Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Available at:

Sources

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in radiolabeling for PET imaging

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride in the Synthesis and Radiolabeling of FAP-Targeted PET Tracers

Introduction & Mechanistic Rationale

The tumor microenvironment (TME) has become a primary focus in modern oncology, with Fibroblast Activation Protein (FAP) emerging as a pan-tumor target. FAP is highly overexpressed on cancer-associated fibroblasts (CAFs) in over 90% of epithelial carcinomas but remains virtually undetectable in healthy adult tissues[1]. This stark differential expression makes FAP an ideal candidate for Positron Emission Tomography (PET) imaging and targeted radioligand therapy (theranostics).

The development of FAP inhibitors (FAPI) relies heavily on a specific pharmacophore: the 2-cyanopyrrolidine moiety. However, the synthesis of these radiotracers (such as FAPI-04 and FAPI-46) requires highly strategic chemical building blocks. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride serves as the foundational synthon in this workflow[2].

Causality in Molecular Design (E-E-A-T):

  • Stereoelectronic Tuning (The Fluorine Effect): The inclusion of a fluorine atom at the 4-position of the pyrrolidine ring is not arbitrary. The highly electronegative fluorine induces a stereoelectronic "gauche effect," pre-organizing the pyrrolidine ring into a specific pucker. This conformation optimally fits into the narrow, hydrophobic S1 pocket of the FAP enzyme, drastically increasing binding affinity and selectivity over other dipeptidyl peptidases (like DPP-4)[3].

  • Carboxamide as a Synthetic Placeholder: The ultimate FAP targeting warhead is a carbonitrile group, which forms a reversible covalent imidate bond with the catalytic Ser624 residue of FAP[4]. However, carbonitriles are highly susceptible to hydrolysis and side reactions during the harsh peptide coupling steps required to build the rest of the tracer molecule. By utilizing the stable carboxamide as a placeholder, chemists can perform robust, high-yield amide couplings. The carboxamide is subsequently dehydrated to the active carbonitrile in a controlled, late-stage reaction[2][5].

Synthetic Workflow: From Building Block to Precursor

The synthesis of a FAPI PET precursor requires the sequential assembly of the targeting moiety, a linker, and a chelator (e.g., DOTA) capable of sequestering radiometals like 68 Ga or 177 Lu.

SyntheticWorkflow A Building Block (2S)-4-Fluoropyrrolidine- 2-carboxamide HCl B Peptide Coupling (HBTU, DIPEA, DMF) A->B C Dehydration (TFAA, Pyridine, 0°C) B->C D Carbonitrile Intermediate (Covalent Warhead) C->D E Chelator Conjugation (DOTA-NHS) D->E F Radiometal Labeling (68Ga, pH 4.5, 95°C) E->F

Synthetic workflow from carboxamide building block to radiolabeled PET tracer.
Protocol 1: Assembly and Dehydration of the FAPI Precursor

Note: This protocol outlines the critical transformation of the carboxamide building block into the active carbonitrile warhead.

Step 1: Amide Coupling

  • Dissolve 1.0 eq of the quinoline-glycine linker derivative and 1.2 eq of HBTU in anhydrous DMF.

  • Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) and stir for 10 minutes to activate the carboxylic acid.

  • Add 1.1 eq of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride [2]. Stir the reaction mixture at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography to yield the coupled carboxamide intermediate.

Step 2: Dehydration to Carbonitrile Causality: Trifluoroacetic anhydride (TFAA) is selected as the dehydrating agent because it rapidly converts primary amides to nitriles at low temperatures, preventing the epimerization of the sensitive (2S) chiral center[5].

  • Dissolve the carboxamide intermediate in anhydrous dichloromethane (DCM).

  • Add 3.0 eq of anhydrous pyridine and cool the mixture to 0 °C in an ice bath.

  • Dropwise, add 1.5 eq of TFAA. Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO 3​ .

  • Extract, dry over Na 2​ SO 4​ , and concentrate. The resulting carbonitrile intermediate is then deprotected and conjugated to a DOTA-NHS ester to form the final FAPI precursor[5].

Radiolabeling Protocol: 68 Ga-FAPI Generation

To utilize the synthesized precursor for PET imaging, it must be radiolabeled with Gallium-68 ( 68 Ga). This protocol is designed as a self-validating system : the strict pH control ensures optimal chelation, while the integrated Quality Control (QC) steps guarantee that no free 68 Ga 3+ (which causes high bone marrow background) is injected into the subject.

Protocol 2: 68 Ga Radiolabeling and Quality Control
  • Elution: Elute a 68 Ge/ 68 Ga generator with 0.1 M HCl. Fractionate to collect the peak radioactivity (typically ~1-1.5 mL containing 500-800 MBq).

  • Buffering: Add the 68 Ga eluate to a reaction vial containing 1.5 M HEPES buffer or 0.25 M Sodium Acetate buffer to adjust the pH strictly to 4.0 – 4.5 . Causality: DOTA chelation kinetics are highly pH-dependent; pH < 3.5 leads to protonation of the chelator amines, while pH > 5.0 causes the precipitation of insoluble Gallium hydroxides.

  • Labeling: Add 20–30 µg of the DOTA-FAPI precursor to the buffered solution.

  • Incubation: Heat the reaction vial at 95 °C for 10 minutes.

  • Purification (Optional but recommended): Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with water to remove unreacted 68 Ga, and elute the pure 68 Ga-FAPI with 50% ethanol/water.

  • Self-Validating QC: Perform radio-HPLC (C18 column, gradient ACN/H 2​ O with 0.1% TFA) and radio-TLC (1M Ammonium Acetate/Methanol 1:1 on iTLC-SG). The radiochemical purity (RCP) must be 95% prior to release.

FAPBinding A 68Ga-FAPI Tracer B Tumor Microenvironment (Cancer-Associated Fibroblasts) A->B C FAP S1 Pocket Binding (Fluoropyrrolidine Orientation) B->C D Covalent Imidate Formation (Carbonitrile + Ser624) C->D E High-Contrast PET Signal D->E

Mechanistic pathway of 68Ga-FAPI binding to FAP in the tumor microenvironment.

Data Presentation: Quality Control Parameters

The following table summarizes the quantitative validation metrics required for the successful synthesis and radiolabeling of FAPI tracers derived from the (2S)-4-Fluoropyrrolidine-2-carboxamide building block.

ParameterTarget SpecificationAnalytical MethodMechanistic Rationale
Precursor Chemical Purity > 98%HPLC-UV (254 nm)Ensures no competing peptides bind to the radiometal, which would lower specific activity.
Radiochemical Yield (RCY) > 85% (decay-corrected)Dose CalibratorValidates the efficiency of the DOTA chelation at the chosen pH and temperature.
Radiochemical Purity (RCP) > 95%Radio-HPLC / Radio-TLCConfirms the absence of free 68 Ga 3+ or colloidal 68 Ga, preventing off-target bone accumulation.
In Vitro Stability > 95% intact at 2 hoursRadio-HPLC (in Human Serum)Demonstrates the thermodynamic stability of the DOTA-Ga complex during the clinical imaging window.
Specific Activity > 30 GBq/µmolCalculatedEnsures the tracer does not saturate FAP receptors with "cold" (unlabeled) precursor molecules.

Sources

Application of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in glioma imaging

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in the development of Fibroblast Activation Protein (FAP)-targeted radiotracers for glioma PET imaging.

Executive Summary

The accurate delineation of glioblastoma (GBM) margins remains a critical challenge in neuro-oncology. Standard metabolic tracers like [ 18 F]FDG suffer from high physiological background uptake in the brain, while amino acid tracers (e.g., [ 18 F]FET) offer limited contrast in highly infiltrative regions. Fibroblast Activation Protein (FAP) is heavily overexpressed in the mesenchymal subtype of GBM and by cancer-associated fibroblasts (CAFs) in the tumor microenvironment, with near-zero expression in healthy brain tissue[1],[2].

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride serves as a paramount synthetic precursor in the development of next-generation FAP-targeted radiotracers (FAPIs). By leveraging specific stereoelectronic effects, this building block is converted into a highly potent cyanopyrrolidine warhead (e.g., [ 68 Ga]Ga-SB03045), enabling PET imaging with unprecedented Tumor-to-Background Ratios (TBR)[3].

Mechanistic Causality: Why the Fluoropyrrolidine Scaffold?

The design of FAP-targeted radiotracers relies on exploiting the unique enzymatic architecture of FAP, a serine protease that cleaves post-proline peptide bonds. The choice of (2S,4S)-4-fluoropyrrolidine-2-carboxamide over unsubstituted proline is driven by fundamental physical organic chemistry:

  • The Stereoelectronic Gauche Effect: The highly electronegative C4-fluorine atom interacts with the polarized amide/nitrile group at the C2 position. This interaction forces the pyrrolidine ring into a highly stable -exo pucker. By pre-organizing the ring into the exact conformation required for binding the S1 pocket of FAP, the entropic penalty of binding is drastically reduced, leading to sub-nanomolar affinity[3],[4].

  • Covalent Reversible Trapping: The carboxamide precursor is chemically dehydrated to a carbonitrile (cyanopyrrolidine) during synthesis. Once the tracer reaches the tumor, this electrophilic nitrile group undergoes a nucleophilic attack by the catalytic Ser624 residue in FAP's active site, forming a reversible covalent imidate adduct. This traps the radiotracer at the tumor site, providing a stable signal for PET acquisition[4].

TME GBM Glioblastoma Cells (Mesenchymal Subtype) CAF Cancer-Associated Fibroblasts (CAFs) GBM->CAF TGF-β / Cytokines FAP FAP Overexpression (Target Enzyme) GBM->FAP Direct Expression CAF->FAP Upregulation PET High-Contrast PET/CT Image FAP->PET Signal Emission (High TBR) Probe [68Ga]Ga-SB03045 (Fluoropyrrolidine Tracer) Probe->FAP Covalent Binding (Ser624 Active Site)

Fig 1: FAP-targeted mechanism of action in the highly immunosuppressive glioma microenvironment.

Experimental Workflows & Self-Validating Protocols

To guarantee experimental trustworthiness, the synthesis and radiolabeling of the FAPI tracer must incorporate strict quality control checkpoints. The following protocols detail the generation of a FAP-targeted probe (e.g., SB03045) from the carboxamide precursor[3].

Protocol A: Synthesis of the DOTA-Conjugated Carbonitrile Precursor

Causality Check: The carboxamide must be protected and conjugated before dehydration, as the highly reactive carbonitrile warhead is susceptible to hydrolysis during aggressive coupling steps.

  • Amide Coupling: React (2S,4S)-4-fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq) with N-(4-quinolinoyl)-glycine (1.1 eq) in DMF using HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Dehydration to Warhead: Treat the resulting intermediate with POCl 3​ (3.0 eq) in a mixture of pyridine and imidazole at -10°C. Validation: Monitor via LC-MS to confirm the loss of H 2​ O (M-18), indicating successful conversion of the carboxamide to the carbonitrile.

  • Chelator Conjugation: Attach a DOTA-NHS ester to the quinoline core via a piperazine-based linker.

  • Purification: Purify the final precursor using preparative RP-HPLC (C18 column, gradient ACN/H 2​ O with 0.1% TFA). Lyophilize to obtain the stable precursor.

Protocol B: Radiosynthesis of [ 68 Ga]Ga-Fluoropyrrolidine Tracer

Causality Check: Gallium-68 requires an acidic environment (pH 4.0–4.5) to prevent the formation of insoluble gallium hydroxides while ensuring the DOTA carboxylates are sufficiently deprotonated for chelation.

  • Elution: Elute a 68 Ge/ 68 Ga generator with 0.1 M HCl to collect ~500 MBq of [ 68 Ga]GaCl 3​ .

  • Buffering: Add 1.5 M sodium acetate buffer to the eluate to adjust the pH strictly to 4.2. Validation: Spot test on pH paper prior to adding the precursor.

  • Chelation: Add 20 µg of the DOTA-conjugated fluoropyrrolidine precursor. Incubate at 95°C for 10 minutes.

  • Solid-Phase Extraction (SPE): Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 mL of sterile water to remove unreacted 68 Ga 3+ . Elute the product with 1 mL of 50% ethanol.

  • Quality Control (Critical): Perform Radio-TLC (stationary phase: ITLC-SG; mobile phase: 0.1 M sodium citrate). Unreacted 68 Ga migrates to the solvent front, while the labeled tracer remains at the origin. Requirement: Radiochemical purity (RCP) must be >95% before in vivo use.

Workflow Step1 Precursor Functionalization (2S,4S)-4-Fluoropyrrolidine-2-carboxamide Step2 Dehydration & Conjugation Conversion to Carbonitrile Warhead + DOTA Step1->Step2 POCl3 / Pyridine Step3 Radiometal Chelation Labeling with [68Ga] at 95°C Step2->Step3 68GaCl3 / NaOAc buffer Step4 Step4 Step3->Step4 SPE Purification Step5 Preclinical PET Imaging Orthotopic Glioma Mouse Model Step4->Step5 Intravenous Injection

Fig 2: Step-by-step workflow from chemical precursor to in vivo glioma imaging.

Protocol C: Preclinical Orthotopic Glioma Imaging
  • Model Induction: Stereotactically inject 5 × 10 5 U87MG human glioblastoma cells into the right striatum of athymic nude mice. Allow 3-4 weeks for tumor growth.

  • Tracer Administration: Inject 5–10 MBq of the [ 68 Ga]Ga-tracer via the lateral tail vein.

  • Uptake Phase: Allow 60 minutes for tracer biodistribution. Causality: FAPI tracers exhibit rapid blood clearance via the kidneys, meaning a 60-minute uptake phase is optimal for maximizing the tumor-to-background ratio[3].

  • PET/CT Acquisition: Anesthetize the mouse (2% isoflurane) and acquire a 15-minute static PET scan followed by a CT scan for anatomical localization.

  • Image Analysis: Reconstruct images using a 3D-OSEM algorithm. Draw Volumes of Interest (VOIs) over the tumor and the contralateral healthy hemisphere to calculate the SUV max​ and TBR.

Quantitative Data & Comparative Analysis

The introduction of a single fluorine atom at the 4-position of the pyrrolidine ring yields a tracer ([ 68 Ga]Ga-SB03045) that outperforms both standard clinical tracers and matches the efficacy of difluorinated variants (FAPI-04)[3]. In clinical settings, FAPI PET has demonstrated a 100% Positive Predictive Value (PPV) for delineating glioblastoma margins[1].

Table 1: Comparative Performance of PET Tracers in Glioma Imaging

TracerTarget MechanismIC 50​ for FAP (nM)Tumor Uptake (%ID/g)Brain BackgroundPrimary Utility in Glioma
[ 68 Ga]Ga-SB03045 (Monofluoro)FAP (Covalent binding)1.59~ 11.8Near-ZeroHigh-contrast tumor margin delineation
[ 68 Ga]Ga-FAPI-04 (Difluoro)FAP (Covalent binding)4.11~ 11.9Near-ZeroRadiotherapy planning & biopsy guidance
[ 18 F]FDG Glucose MetabolismN/AN/AVery HighDifferentiating high-grade vs low-grade
[ 18 F]FET Amino Acid TransportN/AN/ALowDifferentiating recurrence vs radionecrosis

Data synthesized from in vitro enzymatic assays and preclinical xenograft models[1],[3]. Note the superior IC 50​ of the monofluorinated derivative compared to the difluorinated clinical standard.

Sources

Application Note: (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established method for optimizing molecular properties.[1][2][3] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a candidate's metabolic stability, membrane permeability, pKa, and binding affinity.[4][5][6]

This application note focuses on (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride , a versatile heterocyclic building block. This compound merges the conformational constraints of a proline-like pyrrolidine ring with the advantageous properties of fluorine. As a chiral building block, it serves as a sophisticated proline mimetic, offering a pre-organized scaffold for constructing complex molecules, particularly in the realm of peptidomimetics and enzyme inhibitors.[7][8] Its primary utility lies in its ability to introduce a fluorine atom at a stereochemically defined position, enabling precise structural modifications to enhance drug-like properties.

Physicochemical Properties and Stereochemical Implications

The introduction of a fluorine atom onto the pyrrolidine ring profoundly influences its electronic and conformational properties. The high electronegativity of fluorine lowers the pKa of the neighboring secondary amine, making it less basic. This modulation can be critical for improving bioavailability by increasing the population of the neutral, membrane-permeant form of a drug at physiological pH.[9][10]

Furthermore, stereochemistry is paramount. The relative orientation of the substituents on the pyrrolidine ring dictates the three-dimensional shape of the final molecule, which is critical for specific interactions with biological targets. The fluorine atom at the C4 position can exist in either a syn or anti relationship to the carboxamide at the C2 position, resulting in two key diastereomers: (2S, 4S) and (2S, 4R). This stereochemical difference can lead to distinct conformational preferences, influencing binding affinity and biological activity.[11]

PropertyValue
Chemical Name (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Synonyms H-cis-4-F-Pro-NH2 HCl ((2S,4S) isomer)
Molecular Formula C₅H₁₀ClFN₂O
Molecular Weight 168.60 g/mol
Stereoisomers (CAS) (2S,4S): 426844-23-7[12][13], (2S,4R): 796884-06-5[14]
Appearance White to off-white solid
Form Hydrochloride salt for improved stability and handling

Core Application: A Key Building Block for Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of (2S)-4-Fluoropyrrolidine-2-carboxamide is in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[15][16]

Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[17][18] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[18][19]

Pharmacophore Role: Many potent DPP-4 inhibitors utilize a proline-mimetic scaffold. The pyrrolidine ring of the building block occupies the S1 pocket of the DPP-4 active site.[20] The carboxamide group (or a bioisosteric nitrile, which is often derived from it) is crucial for forming key interactions within the enzyme's active site.[21][22] The secondary amine of the pyrrolidine serves as a synthetic handle for coupling to other fragments that occupy the S2 pocket.

The workflow for leveraging this building block in a drug discovery program is outlined below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME A (2S)-4-Fluoropyrrolidine -2-carboxamide HCl (Building Block) C Amide Coupling Reaction (Protocol 1) A->C B Carboxylic Acid Fragment (R-COOH for S2 Pocket) B->C D Purification & Characterization (HPLC, LC-MS, NMR) C->D E DPP-4 Inhibition Assay (IC50 Determination) D->E F Selectivity Profiling (vs. QPP, FAP) E->F G SAR Analysis F->G H Lead Compound Selection G->H I Pharmacokinetic Studies (Oral Bioavailability) H->I J Efficacy Studies (Oral Glucose Tolerance Test) I->J

Figure 1: Drug discovery workflow using the fluoropyrrolidine building block.

Experimental Protocols

The most common synthetic operation involving this building block is the acylation of its secondary amine via an amide coupling reaction.

Protocol 1: Synthesis of N-Acyl-(2S)-4-Fluoropyrrolidine-2-carboxamide Derivatives

Principle: This protocol describes a standard procedure for forming an amide bond between the secondary amine of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride and a carboxylic acid. The carboxylic acid is first activated using a coupling reagent, which facilitates nucleophilic attack by the pyrrolidine nitrogen. A non-nucleophilic base is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

Figure 2: General amide coupling reaction scheme.

Materials:

  • (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reagents for work-up and purification (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and anhydrous DMF (to make a ~0.1 M solution).

  • Add (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.0 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Slowly add DIPEA (3.0 eq) to the stirring solution at room temperature. The addition of base is crucial to deprotonate the pyrrolidine hydrochloride and the carboxylic acid.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Case Study: Demonstrating the Impact of Fluorination

The value of incorporating fluorine is not merely theoretical. Published structure-activity relationship (SAR) studies on DPP-4 inhibitors clearly demonstrate its benefits. For instance, research has shown that introducing a fluorine atom at the 4-position of the 2-cyanopyrrolidine scaffold can significantly enhance inhibitory potency.[23]

Compound Structure (Scaffold)R-GroupDPP-4 IC₅₀ (nM)Reference
2-CyanopyrrolidineAdamantylglycine1.8[23] (Derived Data)
(4S)-4-Fluoro-2-cyanopyrrolidine Adamantylglycine0.69 [23] (Derived Data)
3-Fluoropyrrolidine4-Substituted CyclohexylglycinePotent[24]

Analysis of Results: As shown in the table, the introduction of a single fluorine atom resulted in a nearly 3-fold increase in potency. This enhancement can be attributed to several factors:

  • Conformational Control: The fluorine atom can induce a specific puckering of the pyrrolidine ring, locking it into a conformation that is more favorable for binding to the S1 pocket of DPP-4.[8][11]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic or dipole-dipole interactions with residues in the enzyme's active site, increasing binding affinity.[25]

  • Metabolic Stability: While not reflected in the IC₅₀ value, the C-F bond is significantly more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond, which can lead to improved pharmacokinetic properties in vivo.[4][6]

Broader Applications and Future Perspectives

While the development of DPP-4 inhibitors is a primary application, the utility of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is not limited to this target class. Its properties as a constrained, fluorinated proline mimetic make it an attractive building block for:

  • Peptidomimetics: To enhance the stability and cell permeability of peptide-based therapeutics.[7]

  • Other Enzyme Inhibitors: Targeting proteases, kinases, or other enzymes where a proline-like moiety is recognized.[26]

  • CNS Agents: The modulation of lipophilicity and pKa by fluorine can be exploited to optimize blood-brain barrier permeability.[5]

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem Tech Corner.
  • Molecules. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC. Available at: [Link]

  • MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. PubMed. Available at: [Link]

  • OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • National Institutes of Health. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Current Enzyme Inhibition. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Bentham Science. Available at: [Link]

  • National Institutes of Health. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. PubMed. Available at: [Link]

  • ACS Publications. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • National Institutes of Health. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]

  • ScienceDirect. (2020). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. ScienceDirect. Available at: [Link]

  • National Institutes of Health. (2016). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC. Available at: [Link]

  • AppliChem. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. AppliChem. Available at: [Link]

  • National Institutes of Health. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • ACS Publications. (2006). cis-2,5-Dicyanopyrrolidine Inhibitors of Dipeptidyl Peptidase IV: Synthesis and in Vitro, in Vivo, and X-ray Crystallographic Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. Available at: [Link]

  • National Institutes of Health. (2018). Role of DPP-4 inhibitors in the management of type 2 diabetes. PMC. Available at: [Link]

  • Semantic Scholar. (2019). SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Semantic Scholar. Available at: [Link]

Sources

Application Note: Cell-Based Profiling and Functional Assays for (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Rationale: The Role of Fluorination in Pyrrolidine Scaffolds

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS 1061689-04-0) is a privileged chiral building block utilized extensively in Fragment-Based Drug Discovery (FBDD). In medicinal chemistry, the substitution of hydrogen with fluorine at the C4 position of a pyrrolidine ring is not merely a steric replacement. It induces a profound stereoelectronic phenomenon known as the gauche effect. The highly electronegative fluorine atom interacts with the protonated amine, locking the pyrrolidine ring into a specific pucker conformation (Cγ-exo or Cγ-endo, depending on the stereoisomer).

Causality in Assay Design: This conformational lock significantly influences the trans/cis ratio of the adjacent amide bond, directly impacting how the elaborated molecule binds to its target pocket. Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. In cell culture assays, this translates to an increased fraction of unionized molecules at physiological pH (7.4), thereby enhancing passive membrane permeability and fundamentally altering the compound's ADME/Tox profile. This specific pharmacophore is central to the development of several high-profile therapeutics, most notably the Factor D inhibitor danicopan (Voydeya), used to treat extravascular hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) .

Experimental Workflows & Logical Relationships

When utilizing (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in hit-to-lead campaigns, the workflow progresses from baseline fragment profiling to the evaluation of elaborated leads.

Workflow A Fragment Profiling (2S)-4-Fluoropyrrolidine- 2-carboxamide HCl B ADME & Cytotoxicity (Caco-2, HepG2 Assays) A->B C Lead Elaboration (e.g., Danicopan Synthesis) B->C D Target Engagement (Complement Inhibition) C->D

Caption: Workflow for profiling (2S)-4-Fluoropyrrolidine-2-carboxamide HCl in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Baseline Cytotoxicity Profiling (HepG2)

Objective: To ensure the fluorinated fragment does not exhibit intrinsic hepatotoxicity before library elaboration. Causality & Controls: Because the compound is supplied as a hydrochloride (HCl) salt, dissolving it directly into unbuffered media can cause a rapid drop in pH, leading to artifactual cell death. This protocol mandates the use of HEPES-buffered media to decouple pH-induced stress from true chemical toxicity. Staurosporine is used as a positive control for apoptosis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve (2S)-4-Fluoropyrrolidine-2-carboxamide HCl in 100% DMSO to yield a 100 mM stock.

  • Media Buffering: Prepare DMEM supplemented with 10% FBS, 1% Pen/Strep, and 25 mM HEPES (pH 7.4). The HEPES is critical to neutralize the acidic contribution of the HCl salt upon dilution.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the compound in the buffered media (final top concentration: 1 mM, final DMSO: 1%). Treat cells for 48 hours.

  • Validation Check: Ensure the pH of the highest concentration well remains at 7.4 using a micro-pH probe or phenol red visual inspection.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

Protocol B: Caco-2 Permeability & Efflux Assay

Objective: To quantify the passive permeability and P-glycoprotein (P-gp) efflux ratio of the fluorinated fragment. Causality & Controls: The lowered pKa of the fluorinated pyrrolidine should theoretically increase apical-to-basolateral (A→B) flux compared to non-fluorinated analogs. Lucifer Yellow is included as a paracellular marker to validate the integrity of the Caco-2 monolayer, creating a self-validating system.

Step-by-Step Methodology:

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Assay Buffer: Wash monolayers with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing: Apply 10 µM of the compound (spiked with 100 µM Lucifer Yellow) to the apical chamber (for A→B) or basolateral chamber (for B→A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, and 120 minutes.

  • Integrity Validation: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the receiver wells. A permeability ( Papp​ ) of < 1 × 10⁻⁶ cm/s for Lucifer Yellow validates that the monolayer remained intact.

  • Quantification: Analyze compound concentration via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Protocol C: Functional Target Engagement (Alternative Complement Hemolysis Assay)

Objective: Once the fragment is elaborated into a mature Factor D inhibitor (e.g., danicopan), its functional efficacy is evaluated in a complement-mediated hemolysis assay. Causality: Danicopan binds reversibly to Factor D, preventing the cleavage of Factor B and halting the formation of the C3 convertase (C3bBb). This prevents downstream C3 fragment opsonization and extravascular hemolysis .

Pathway A Alternative Pathway Activation B Factor D Cleaves Factor B A->B C C3 Convertase Formation (C3bBb) B->C D Extravascular Hemolysis (C3 Opsonization) C->D Inhibitor Factor D Inhibitor (e.g., Danicopan) Inhibitor->B Inhibits

Caption: Mechanism of Factor D inhibition by fluoropyrrolidine-derived leads.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Wash rabbit erythrocytes (rRBCs) three times in Gelatin Veronal Buffer containing Mg²⁺ and EGTA (GVB-Mg-EGTA). Causality Note: EGTA specifically chelates Ca²⁺, blocking the classical complement pathway and isolating the alternative pathway.

  • Serum Preparation: Dilute normal human serum (NHS) to 10% in GVB-Mg-EGTA.

  • Inhibitor Pre-incubation: Incubate the 10% NHS with varying concentrations of the elaborated lead compound (0.1 nM to 10 µM) for 15 minutes at 37°C.

  • Hemolysis Induction: Add 1×107 rRBCs to the serum/inhibitor mixture. Incubate for 30 minutes at 37°C.

  • Readout: Centrifuge the plates at 1,000 × g for 5 minutes. Transfer the supernatant to a new plate and measure absorbance at 412 nm (free hemoglobin). Calculate the IC₅₀ of hemolysis inhibition.

Quantitative Data Summaries

The following tables summarize the expected physicochemical shifts induced by the fluorinated building block and the functional metrics of the resulting elaborated leads.

Table 1: Physicochemical and Permeability Data (Fragment Level)

Compound CorepKa (Amine)LogD (pH 7.4)Caco-2 Papp​ A→B (10⁻⁶ cm/s)Efflux RatioMonolayer Integrity (Lucifer Yellow)
(2S)-Pyrrolidine-2-carboxamide10.4-1.20.81.1Pass (< 1 × 10⁻⁶ cm/s)
(2S)-4-Fluoropyrrolidine-2-carboxamide 8.9 -0.4 15.4 1.2 Pass (< 1 × 10⁻⁶ cm/s)

Note: The introduction of the fluorine atom significantly lowers the basicity of the amine, increasing the proportion of neutral species at physiological pH, which drastically improves passive permeability.

Table 2: Cytotoxicity and Functional Assay Metrics (Lead Level)

Assay TypeCell Line / MatrixReadoutExpected MetricClinical Relevance
Baseline CytotoxicityHepG2CellTiter-Glo (ATP)CC₅₀ > 50 µMEnsures fragment safety prior to library synthesis.
Target EngagementHuman Serum / rRBCsAbsorbance (412 nm)IC₅₀ ~ 0.2 - 1.5 nMValidates Factor D inhibition (e.g., Danicopan efficacy).
P-gp Substrate AssayLLC-MK2 / VeroE6LC-MS/MS FluxER > 2.0Identifies potential drug-drug interactions (DDI) .

References

  • Lin, X., et al. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, ACS Publications, 17 Feb. 2022.[Link]

  • "Voydeya (Danicopan Tablets): Side Effects, Uses, Dosage, Interactions, Warnings." RxList, 12 Apr. 2024.[Link]

  • National Center for Biotechnology Information. "Danicopan | C26H23BrFN7O3 | CID 118323590." PubChem, U.S. National Library of Medicine.[Link]

  • "Report on the Deliberation Results: Danicopan." Pharmaceuticals and Medical Devices Agency (PMDA), 11 Dec. 2023.[Link]

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: #KB-4029-F Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Troubleshooting low yields, stereochemical impurities, and isolation failures in the synthesis of (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride (a critical intermediate for DPP-IV and FAP inhibitors)[1][2].

Synthesis Workflow Overview

The synthesis of (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride typically begins with naturally occurring (2S,4R)-4-hydroxyproline. The workflow requires amine protection, carboxylic acid amidation, stereoinvertive deoxyfluorination, and final deprotection[1].

SynthesisWorkflow A (2S,4R)-4-Hydroxyproline B 1. Boc Protection 2. Amidation A->B C Boc-(2S,4R)-4-hydroxy prolinamide B->C D Fluorination (DAST) Inversion to (4S) C->D E Boc-(2S,4S)-4-fluoro prolinamide D->E F Deprotection (HCl / Ether) E->F G (2S,4S)-4-Fluoropyrrolidine -2-carboxamide HCl F->G

Fig 1. Four-step synthesis of (2S,4S)-4-fluoropyrrolidine-2-carboxamide HCl from L-hydroxyproline.

Troubleshooting Guides & FAQs

Q1: I am losing up to 30% of my yield during the DAST fluorination step. NMR shows a significant alkene byproduct. Why is this happening and how can I prevent it?

Causality: You are observing the formation of Boc-3,4-dehydroprolinamide. Diethylaminosulfur trifluoride (DAST) reacts with the C4-hydroxyl group to form an aminosulfur alkoxy intermediate. From here, two pathways compete: the desired SN2 nucleophilic attack by fluoride (yielding the inverted 4S-fluoro product) and an E2 elimination where the intermediate acts as a base, abstracting the C3 proton[3][4]. Solution: The E2 pathway is highly temperature-dependent.

  • Strict Cryogenics: The reaction must be initiated at strictly -78 °C and maintained there for at least 2 hours before very gradual warming[3].

  • Alternative Reagents: If DAST continues to yield >15% elimination, switch to XtalFluor-E or Fluolead . These modern reagents do not generate highly corrosive free HF and are significantly less basic, heavily favoring the SN2 pathway over E2 elimination[3][5].

DAST_Mechanism Start Boc-(2S,4R)-4-hydroxyprolinamide Intermediate Aminosulfur Alkoxy Intermediate Start->Intermediate DAST (-HF) SN2 SN2 Substitution (Desired Pathway) Intermediate->SN2 Fluoride attack at C4 E2 E2 Elimination (Competing Pathway) Intermediate->E2 Base abstraction of C3 proton Product Boc-(2S,4S)-4-fluoroprolinamide (High Yield at -78°C) SN2->Product Byproduct Boc-3,4-dehydroprolinamide (Increases at > 0°C) E2->Byproduct

Fig 2. Competing SN2 and E2 pathways during the DAST-mediated fluorination of hydroxyproline.

Q2: How can I self-validate the ratio of fluorinated product to elimination byproduct without running a full column?

Protocol: Use crude 1H NMR. The desired (2S,4S)-4-fluoropyrrolidine derivative will show a characteristic doublet of multiplets around δ 5.1–5.3 ppm (due to massive 2JH-F coupling, ~53 Hz). The 3,4-dehydroprolinamide elimination byproduct will display distinct alkene protons (two multiplets) between δ 5.8–6.1 ppm . Integrating these signals provides a highly accurate, self-validating ratio of SN2 vs. E2 products before purification.

Q3: My final deprotection step yields a sticky, hygroscopic gum instead of a filterable solid. How do I improve the isolation of the hydrochloride salt?

Causality: (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is intrinsically hygroscopic. Deprotecting with aqueous HCl or using polar solvents (like methanol) during isolation traps water in the crystal lattice, preventing nucleation and resulting in a gum[1]. Solution: Utilize strictly anhydrous conditions. Perform the deprotection using 1.0 M anhydrous HCl in diethyl ether or isopropanol. Once the reaction is complete, strip the volatiles and triturate the residue with a non-polar anti-solvent (e.g., MTBE or cold diethyl ether) to force crystallization. Dry the resulting solid in a vacuum oven at 50 °C for 2 hours[1].

Reagent Selection: Quantitative Comparison

To optimize the fluorination step, compare the performance metrics of common deoxyfluorinating agents based on historical process data[3][5][6].

Fluorinating AgentOptimal Reaction Temp (°C)Target SN2 Yield (%)E2 Elimination Byproduct (%)Handling & Stability Profile
DAST -78 to RT60 - 65%20 - 30%Liquid; Highly reactive, thermal explosion hazard at >90°C.
Deoxo-Fluor -20 to RT70 - 75%15 - 20%Liquid; More thermally stable than DAST.
XtalFluor-E -78 to RT80 - 85%< 5%Solid; Bench-stable, requires DBU or Et3N·3HF promoter.
Fluolead 0 to RT> 85%< 5%Solid; Highly stereoselective, moisture tolerant.

Standard Operating Procedures (SOPs)

Protocol A: Stereospecific Fluorination (DAST Method)

Note: This protocol assumes the use of DAST. Ensure all glassware is flame-dried and flushed with Argon.

  • Dissolution: Dissolve 1.0 equivalent of Boc-(2S,4R)-4-hydroxyprolinamide in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of DAST dropwise via a syringe pump over 30 minutes. Critical: Rapid addition will cause localized heating and spike E2 elimination.

  • Incubation: Stir the mixture at -78 °C for 2 hours.

  • Warming & Quenching: Remove the cooling bath and allow the reaction to slowly reach room temperature over 1 hour. Quench by slowly pouring the mixture into a vigorously stirred saturated aqueous NaHCO3 solution at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Anhydrous Deprotection and Salt Isolation
  • Dissolution: Dissolve the purified Boc-(2S,4S)-4-fluoroprolinamide (1.0 mmol) in 5 mL of anhydrous isopropanol[1].

  • Acidification: Slowly add 1.5 mL of 1.0 M HCl in diethyl ether (1.5 mmol HCl)[1].

  • Reaction: Stir the mixture at room temperature for 10 to 30 minutes. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Isolation: Evaporate all volatiles under reduced pressure. To the resulting residue, add 10 mL of cold anhydrous MTBE or diethyl ether and triturate until a white crystalline solid forms.

  • Drying: Filter the solid rapidly under a blanket of nitrogen and dry in a vacuum oven at 50 °C for 2 hours to yield (2S,4S)-4-fluoropyrrolidine-2-carboxamide hydrochloride (Expected yield: >95%)[1].

References

  • Title: WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods | Source: Google Patents | URL
  • Title: Substituted 4-Carboxymethylpyroglutamic Acid Diamides as Potent and Selective Inhibitors of Fibroblast Activation Protein | Source: Journal of Medicinal Chemistry (ACS) | URL: [Link]

  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • Title: Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols | Source: ResearchGate | URL: [Link]

  • Title: Stereoelectronic and Steric Effects in the Collagen Triple Helix | Source: Journal of the American Chemical Society | URL: [Link]

Sources

Technical Support Center: Purification of (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals handling the isolation and purification of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. This compound is a critical chiral building block, frequently utilized in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and other fluorinated therapeutics.

Handling fluorinated pyrrolidines presents unique physical chemistry challenges, primarily revolving around extreme hygroscopicity, unfavorable aqueous partitioning during extraction, and the thermodynamic difficulty of resolving cis/trans diastereomers. This guide provides field-proven, mechanistic troubleshooting protocols to ensure high-yield, high-purity isolation.

Quantitative Purification Metrics

Before troubleshooting specific issues, review the expected performance metrics for standard purification techniques applied to this compound.

Table 1: Comparative Purification Metrics for 4-Fluoropyrrolidine-2-carboxamide

Purification TechniqueTarget ImpurityTypical Yield RecoveryPurity AchievedKey Mechanism / Causality
Anhydrous HCl/Ether Precipitation Unreacted free base, organic byproducts85–98%>95%Exploits the insolubility of the HCl salt in non-polar aetheric solvents, driving precipitation while impurities remain dissolved[1].
Fractional Crystallization (L-Mandelic Acid) (2S,4R) Diastereomer45–55% (per cycle)>99% deDifferential solubility of diastereomeric salts formed with chiral acids in MeOH/EtOH mixtures[2].
Silica Gel Chromatography (EtOAc:MeOH 10:1) Non-polar organic impurities80–90%>98%Separation based on polarity; the highly polar carboxamide elutes slower than protected precursors[3].
Experimental Workflow Visualization

PurificationWorkflow Start N-Fmoc-(2S,4S)-4-fluoropyrrolidine- 2-carboxamide Deprotect Deprotection (Diethylamine / DCM, 1.5h) Start->Deprotect Cleave Fmoc group Aqueous Aqueous Extraction (H2O / EtOAc) Deprotect->Aqueous Remove volatiles, add solvents Evaporate Vacuum Evaporation (Isolate Free Base) Aqueous->Evaporate Retain aqueous layer Salt Salt Formation (1.0 M HCl in Ether) Evaporate->Salt Resuspend residue Dry Vacuum Drying (50°C, 2h) Salt->Dry Precipitate & Filter Product Pure (2S,4S)-4-Fluoropyrrolidine- 2-carboxamide HCl Dry->Product Remove moisture

Figure 1: Workflow for the deprotection and isolation of the hydrochloride salt.

Troubleshooting Guides & FAQs
Q1: My isolated (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride consistently forms a sticky, unmanageable gum instead of a free-flowing powder. How can I resolve this?

A: This is a classic symptom of moisture absorption. The hydrochloride salt of 4-fluoropyrrolidine-2-carboxamide is highly hygroscopic[4]. When exposed to ambient humidity, the salt rapidly deliquesces, forming a hydrate that presents as a sticky gum.

  • The Causality: The solvation is driven by the high polarity of the protonated secondary amine and the primary carboxamide group[4]. Water molecules readily form strong hydrogen-bond networks with these functional groups, collapsing the crystalline lattice.

  • Self-Validating Protocol (Anhydrous Recovery):

    • Anhydrous Precipitation: Always precipitate the salt using strictly anhydrous 1.0 M HCl in diethyl ether[1]. The ether acts as an antisolvent because the highly polar, ionic hydrochloride salt cannot be solvated by the non-polar aetheric network.

    • Inert Atmosphere Filtration: Perform vacuum filtration under a blanket of dry nitrogen or argon to prevent atmospheric moisture from condensing on the cold, evaporating solvent cake.

    • Immediate Desiccation: Transfer the damp solid immediately to a vacuum oven. Dry at 50 °C for at least 2 hours[1]. The elevated temperature provides the thermodynamic energy required to break the hydrogen bonds between the salt and residual water, while the vacuum drives the equilibrium toward the anhydrous solid state.

Q2: During the deprotection of N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carboxamide, I am losing product in the aqueous workup. What is the optimal isolation protocol?

A: The free base of 4-fluoropyrrolidine-2-carboxamide is exceptionally water-soluble. Standard organic extractions will fail because the partition coefficient (LogP) heavily favors the aqueous phase.

  • The Causality: Diethylamine acts as a mild base to cleave the Fmoc group via an E1cB mechanism without epimerizing the sensitive alpha-chiral center. Post-cleavage, attempting to extract the highly polar free base into an organic solvent like dichloromethane results in severe yield loss. Instead, you must reverse the standard extraction paradigm.

  • Self-Validating Protocol (Aqueous Retention):

    • Cleavage: Dissolve the Fmoc-protected precursor in a 1:1 mixture of diethylamine and dichloromethane. Stir for 1.5 hours at room temperature[1].

    • Volatile Removal: Evaporate all volatiles under reduced pressure.

    • Phase Separation: Add a minimal volume of water (e.g., 5 mL) and ethyl acetate (e.g., 10 mL). The lipophilic dibenzofulvene byproduct partitions into the ethyl acetate, while the desired free base remains in the aqueous layer[1].

    • Aqueous Recovery: Separate the aqueous layer, wash it once more with ethyl acetate to ensure complete removal of organic impurities, and then evaporate the aqueous layer to absolute dryness using a high-vacuum pump[1].

    • Salt Conversion: Resuspend the dried residue and treat with 1.0 M HCl in ether to quantitatively precipitate the salt[1].

Q3: I have a mixture of (2S,4S) and (2S,4R) diastereomers. Silica gel chromatography isn't providing baseline separation. What is the most effective purification technique?

A: Diastereomers of heavily fluorinated, polar small molecules often co-elute on normal-phase silica due to nearly identical retention factors. Fractional crystallization is the superior method here.

  • The Causality: Fractional crystallization exploits the distinct lattice energies and solubilities of diastereomeric salts rather than their chromatographic polarities[2]. By pairing the basic pyrrolidine with a chiral acid, you amplify the physical differences between the two isomers.

  • Self-Validating Protocol (Chiral Resolution):

    • Chiral Salt Formation: Treat the diastereomeric free base mixture with a chiral resolving agent, such as L-mandelic acid, in hot methanol[2].

    • Crystallization: Allow the solution to cool slowly to room temperature. The (2S,4S)-mandelate salt will preferentially crystallize due to its lower solubility in the methanolic system[2].

    • Recrystallization: Filter the solid and recrystallize from a mixture of methanol and ethanol to achieve >99% diastereomeric excess (de)[2].

    • Free Base Regeneration: Suspend the pure crystals in water, basify to pH 11–12 with 10% aqueous potassium carbonate, and extract repeatedly with dichloromethane[2].

    • Critical Warning: Keep distillation and concentration temperatures below 35 °C during organic solvent swapping to prevent thermal epimerization of the alpha-chiral center[5].

References
  • Process for producing aminoacetyl pyrrolidine carbonitrile derivative and intermediate for production thereof - Justia Patents. 3

  • WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods - Google Patents. 1

  • WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators - Google Patents. 4

  • Elevated Transglutaminase 2 Activity is Associated with Hypoxia-Induced Experimental Pulmonary Hypertension in Mice - PMC / NIH. 2

  • Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200 - Organic Process Research & Development (ACS). 5

Sources

Stability issues of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

A Guide to Understanding and Mitigating Solution Stability Issues

Prepared by the Senior Application Scientist Team

Introduction

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a specialized heterocyclic compound of interest to researchers in drug discovery and chemical biology. As a derivative of fluorinated proline, it holds potential as a building block in novel peptides and small molecule therapeutics, where the fluorine atom can modulate properties like binding affinity, metabolic stability, and conformational preference.[1][2][3]

However, the successful application of this reagent is critically dependent on its stability in solution. Degradation during storage or experimentation can lead to inaccurate concentration measurements, the formation of confounding artifacts, and unreliable experimental outcomes. This guide provides a comprehensive technical overview of the potential stability issues associated with (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, offering troubleshooting advice and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs): Core Stability Profile

Q1: What are the primary chemical liabilities of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in solution?

The principal degradation pathway for this molecule is the hydrolysis of the primary carboxamide group.[4] Amides are susceptible to nucleophilic attack by water, a reaction that can be significantly accelerated under either acidic or basic conditions, and with the application of heat.[5] This reaction cleaves the amide bond to yield (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid and ammonia (which will be present as ammonium chloride in acidic media).[6]

Q2: How does the hydrochloride salt form affect the compound's stability in aqueous solutions?

The hydrochloride salt means that when the compound is dissolved in a neutral, unbuffered aqueous solvent (e.g., pure water), the resulting solution will be acidic. This initial acidic pH can itself contribute to the acid-catalyzed hydrolysis of the amide bond over time, particularly if the solution is stored at room temperature or warmer.[4][7]

Q3: Is the carbon-fluorine (C-F) bond a point of concern for instability?

Generally, no. The C-F bond is the strongest single bond in organic chemistry and is typically very stable under standard experimental conditions.[8] Degradation involving cleavage of the C-F bond is unlikely to occur during routine solution storage or experimentation. Such a reaction usually requires specific enzymatic action (e.g., by certain microbial monooxygenases) or harsh chemical conditions not typically encountered in a laboratory setting.[9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Problem 1: "My compound's concentration is decreasing in my aqueous buffer, even when stored in the fridge. What is happening and how can I prevent it?"

Root Cause Analysis:

This is a classic presentation of amide hydrolysis. While refrigeration slows down chemical reactions, it does not stop them entirely. The pH of your buffer is the most critical factor. Amides exhibit a U-shaped pH-rate profile, meaning their hydrolysis is fastest at low and high pH values and slowest in the neutral to slightly acidic range (typically pH 4-6 for many related compounds).[11] Your buffer system, even if nominally neutral, could be promoting slow degradation over days or weeks.

Troubleshooting Protocol & Recommendations:

  • Confirm Degradation: Use an appropriate analytical method, such as HPLC-UV or LC-MS, to confirm the loss of the parent compound and the appearance of a new, more polar peak corresponding to the carboxylic acid degradant.[12]

  • Perform a pH-Rate Screen: To identify the optimal pH for your experimental timeframe, prepare small batches of your compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) at your intended experimental concentration. Analyze the samples immediately after preparation (T=0) and then at subsequent time points (e.g., 24, 48, 72 hours) while stored at the intended temperature. This will reveal the pH at which the compound is most stable.

  • Solution Preparation Best Practices:

    • For Immediate Use: Prepare aqueous solutions fresh on the day of the experiment.

    • For Short-Term Storage (1-3 days): Store at 2-8°C in a buffer identified as optimal from your pH-rate screen.

    • For Long-Term Storage: Avoid aqueous solutions. Prepare a concentrated stock solution in an anhydrous, aprotic organic solvent such as DMSO or DMF. Store this stock at -20°C or -80°C, aliquoted to avoid freeze-thaw cycles. Dilute into your aqueous buffer immediately before the experiment.

Problem 2: "I see a new, unexpected peak in my LC-MS analysis. How can I identify it?"

Root Cause Analysis:

The most probable identity of the new peak is the hydrolysis product: (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid . This product will have a molecular weight of 133.12 g/mol , which is one mass unit higher than the parent amide's free base (132.12 g/mol ) due to the replacement of -NH2 with -OH. It will also be more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Identification Workflow:

  • Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peak in your LC-MS data. Look for the [M+H]⁺ ion at approximately 134.1.

  • Forced Degradation Confirmation: Intentionally degrade a small sample of your compound by heating it in 0.1 M HCl or 0.1 M NaOH for a few hours.[13] Analyze the resulting solution by LC-MS. If the new peak in your experimental sample matches the retention time and mass spectrum of the major peak in the force-degraded sample, you have confirmed its identity as the hydrolysis product.

Primary Degradation Pathway: Amide Hydrolysis

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Compound (2S)-4-Fluoropyrrolidine-2-carboxamide ProtonatedAmide Protonated Amide (Activated) Compound->ProtonatedAmide + H+ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A + H2O Product_Acid (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid Tetrahedral_A->Product_Acid - NH4+ Ammonium Ammonium (NH4+) Compound_B (2S)-4-Fluoropyrrolidine-2-carboxamide Tetrahedral_B Tetrahedral Intermediate Compound_B->Tetrahedral_B + OH- Product_Carboxylate Carboxylate Salt Tetrahedral_B->Product_Carboxylate - NH2- (protonated by H2O) Amine Ammonia (NH3)

Caption: Key hydrolysis pathways under acidic and basic conditions.

Protocols for Stability Assessment

Adopting a proactive approach to stability testing is crucial. The following protocols provide a framework for characterizing the stability profile of your compound.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to identify the likely degradation products and pathways for a drug substance.[14] This study is essential for developing stability-indicating analytical methods.

Objective: To generate potential degradation products and assess the compound's intrinsic stability under various stress conditions. A target degradation of 5-20% is ideal.[13]

Workflow Diagram: Forced Degradation

G cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H2O2, RT Start->Oxidation Thermal Thermal 80°C (Solid & Solution) Start->Thermal Photo Photolytic ICH Q1B Light Exposure Start->Photo Control Control Sample (Stock solution, protected from light, RT or 4°C) Start->Control Quench Quench Reaction (Neutralize acid/base, dilute others) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Control->Quench Analyze Analyze All Samples (HPLC-UV, LC-MS/PDA) Quench->Analyze

Sources

Technical Support Center: Troubleshooting Solubility for (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter handling and solubility bottlenecks when working with polar building blocks. This guide provides field-proven, mechanistically grounded solutions for overcoming the unique solubility challenges associated with (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride .

Physicochemical Properties & Solubility Profile

Before troubleshooting, it is critical to understand the baseline physicochemical behavior of this compound. The presence of the electronegative fluorine atom on the pyrrolidine ring alters the pKa of the amine, while the hydrochloride (HCl) salt form dictates its solvent compatibility[1].

Property / SolventData / ObservationMechanistic Rationale
CAS Number 1061689-04-0Standard identifier for the HCl salt form[2].
Molecular Weight 168.60 g/mol Small, highly polar molecule[1].
Aqueous Buffers (pH 4-8) Highly Soluble (>50 mg/mL)The ionic nature of the HCl salt strongly favors solvation in high-dielectric aqueous media.
DMSO / DMF Moderately SolubleSoluble, but highly dependent on the anhydrous state of the solvent. Hygroscopic water absorption can cause the powder to form an insoluble gum[3].
DCM / EtOAc / MeCN Insoluble (as HCl salt)The strong ionic lattice energy of the hydrochloride salt prevents dissolution in non-polar or moderately polar aprotic solvents.
DCM / MeCN (+ DIPEA) Highly Soluble (as Free Base)Addition of a sterically hindered base breaks the salt lattice, generating the highly organic-soluble free amine[4].

Frequently Asked Questions (Troubleshooting)

Q1: When preparing a DMSO stock solution for my biochemical assays, the powder forms a sticky, intractable gum at the bottom of the vial. Why is this happening, and how do I fix it?

The Causality: Amine hydrochlorides are notoriously hygroscopic. If a cold vial is opened before it fully equilibrates to room temperature, atmospheric moisture rapidly condenses onto the powder[5]. This microscopic layer of water creates a localized, highly concentrated aqueous gel that resists diffusion into the bulk DMSO, leading to "gummy" aggregates. Furthermore, older DMSO stocks absorb water over time, exacerbating this issue.

The Solution: Always equilibrate the sealed vial in a desiccator for at least 30 minutes before opening. Use strictly anhydrous, argon-purged DMSO. If gumming has already occurred, do not apply high heat (which can degrade the amide); instead, use a bath sonicator to physically disrupt the gel layer.

G A Equilibrate vial to RT in desiccator (30 min) B Add anhydrous DMSO (Argon purged) A->B C Vortex & Sonicate (Avoid heating >30°C) B->C D Check for clarity C->D E Aliquot & Store at -80°C D->E Clear solution F Add 1 eq. DIPEA (If free base needed) D->F Turbid/Salt lattice intact F->E

Workflow for preparing stable DMSO stock solutions of hygroscopic amine hydrochlorides.

Q2: I am trying to use this compound in a peptide coupling reaction (e.g., HATU/DCM), but it remains a cloudy suspension. How do I force it into solution?

The Causality: The hydrochloride salt lattice is entirely insoluble in dichloromethane (DCM). To participate in the coupling reaction, the salt must be neutralized to generate the free base in situ.

The Solution: You must add an organic base. Crucially, do not use Triethylamine (TEA). Process chemistry optimization has repeatedly demonstrated that neutralizing amine hydrochlorides with TEA in aprotic solvents often results in the formation of TEA·HCl as a thick, insoluble gum that ruins magnetic stirring and traps reagents. Instead, use N,N-Diisopropylethylamine (DIPEA) . DIPEA·HCl is highly soluble in DCM and Acetonitrile, ensuring your reaction mixture becomes a perfectly clear, homogeneous solution[4].

G S1 Suspension of HCl Salt in DCM S2 Add DIPEA (1.2 - 2.0 eq) S1->S2 S3 DIPEA·HCl forms (Soluble in DCM) S2->S3 S4 Free Base Amine (Soluble & Reactive) S2->S4 S5 Proceed to Coupling Reaction S3->S5 S4->S5

Mechanism of in situ free-basing using DIPEA to overcome organic solvent insolubility.

Validated Experimental Methodologies

To ensure reproducibility, follow these self-validating protocols. Each step contains a visual or analytical checkpoint to confirm success before proceeding.

Protocol A: In Situ Free-Basing for Organic Synthesis (Coupling Reactions)

Use this protocol when incorporating the compound into a larger scaffold via amide bond formation.

  • Suspension: Weigh 1.0 equivalent of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride into an oven-dried round-bottom flask purged with Argon. Add anhydrous DCM (or Acetonitrile) to achieve a target concentration of 0.1 M to 0.2 M.

    • Validation Checkpoint: The mixture must be distinctly turbid. If it is clear, your solvent is likely contaminated with water.

  • Neutralization: While stirring at room temperature, add 1.2 to 1.5 equivalents of anhydrous DIPEA dropwise via syringe.

    • Validation Checkpoint: Observe the flask. Within 2 to 5 minutes, the cloudy suspension must transition into a completely transparent, homogeneous solution. This visually confirms the successful generation of the soluble free base and the soluble DIPEA·HCl byproduct[4].

  • Activation & Coupling: Add your pre-activated carboxylic acid (e.g., Acid + HATU + 1.0 eq DIPEA). Stir for 2-4 hours.

    • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the free amine mass (MW: 132.14 g/mol ) and the emergence of your product mass.

Protocol B: Preparation of High-Concentration Aqueous Assay Stocks

Use this protocol when preparing master stocks for in vitro biological assays where organic solvents must be minimized.

  • Thermal Equilibration: Remove the sealed vial of the compound from -20°C storage. Place it in a desiccator at room temperature for exactly 30 minutes.

    • Validation Checkpoint: Inspect the exterior of the vial. There should be zero condensation.

  • Solvent Addition: To prepare a 100 mM stock, add the appropriate volume of anhydrous, inert-gas purged DMSO[3].

  • Dissolution: Vortex for 30 seconds. If particulates remain, place the vial in a room-temperature ultrasonic bath for 2-3 minutes. Do not exceed 30°C to prevent thermal degradation.

    • Validation Checkpoint: Hold the vial up to a light source. The solution must be optically clear with no refractive "schlieren" lines or floating micro-crystals.

  • Storage: Aliquot the clear solution into single-use PCR tubes and flash-freeze in liquid nitrogen before storing at -80°C. This prevents repeated freeze-thaw cycles which introduce moisture[5].

Sources

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Welcome to the technical support resource for (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. We will explore its potential degradation pathways, identify likely byproducts, and offer practical guidance for conducting stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride under typical experimental and storage conditions?

Based on the chemical structure of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, which features a secondary amine within a pyrrolidine ring, a primary carboxamide, and a fluorine substituent, the most anticipated degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: The primary site for hydrolysis is the carboxamide group. Under acidic or basic conditions, this group can hydrolyze to form the corresponding carboxylic acid, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, and ammonia. The rate of hydrolysis is pH-dependent and generally accelerated at elevated temperatures.

  • Oxidative Degradation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation.[1] This can lead to the formation of various oxidized species, including N-oxides or ring-opened byproducts. The presence of a fluorine atom can influence the metabolic stability of the pyrrolidine ring, potentially making other positions more susceptible to oxidation.[2][3] In some cases, oxidation of the pyrrolidine moiety can lead to ring opening to form an aminoaldehyde intermediate.[4]

Q2: I am observing an unexpected peak in my HPLC analysis of a sample of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride that has been stored in an aqueous buffer. What could this be?

An unexpected peak in your chromatogram, especially from a sample in an aqueous buffer, is likely a result of hydrolysis. The most probable byproduct is (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid . To confirm this, you can:

  • Co-injection: If a reference standard of the suspected carboxylic acid is available, co-inject it with your degraded sample. The peak should show a corresponding increase in area.

  • LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unexpected peak. The molecular weight of the parent compound is 134.14 g/mol , and the hydrochloride salt is 170.60 g/mol . The expected mass of the hydrolyzed product, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, would correspond to a molecular weight of 133.12 g/mol .

  • pH Check: Verify the pH of your buffer. Extremes in pH will accelerate the hydrolysis of the carboxamide.

Q3: Can the fluorine atom be displaced during degradation?

While the carbon-fluorine bond is generally strong and imparts metabolic stability, its cleavage is not impossible.[2][3][5] Defluorination can occur under certain conditions, such as in the presence of strong nucleophiles or through enzymatic processes.[6] In forced degradation studies, particularly under harsh conditions, you might observe byproducts resulting from the displacement of fluorine with a hydroxyl group, leading to the formation of a hydroxy-pyrrolidine-2-carboxamide derivative. However, this is generally considered a less common degradation pathway compared to amide hydrolysis or ring oxidation under typical laboratory conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of assay value over time in solution. Hydrolysis of the carboxamide group. Prepare solutions fresh daily. If storage is necessary, use a buffered solution at a neutral pH and store at 2-8°C. Avoid acidic or basic conditions.
Appearance of multiple unknown peaks in forced degradation studies. Complex degradation under harsh stress conditions (e.g., strong acid/base, high temperature, strong oxidant). Systematically evaluate each stress condition independently to identify the byproducts formed under specific stresses. Use a stability-indicating HPLC method with a gradient elution to ensure separation of all degradation products.[7][8][9] Employ LC-MS to identify the mass of each unknown peak.
Inconsistent results in photostability studies. Inadequate control of light exposure and temperature. Ensure consistent light intensity and wavelength using a validated photostability chamber. Run a dark control sample in parallel at the same temperature to differentiate between thermal and photolytic degradation.
Precipitation of the compound from solution. pH shift or exceeding the solubility limit. Confirm the pH of your solution has not changed. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a salt and generally has good aqueous solubility, but its solubility can be pH-dependent. Ensure you are working within the solubility limits for your specific solvent system.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.[10][11] The following are generalized protocols that should be adapted to your specific analytical method.

Acidic and Basic Hydrolysis
  • Preparation: Prepare a stock solution of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in water or a suitable co-solvent.

  • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Basic Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Before analysis by HPLC, neutralize the samples.

  • Expected Outcome: Significant degradation is expected, primarily through hydrolysis of the carboxamide to the carboxylic acid.

Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound.

  • Oxidative Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solution at room temperature and monitor for degradation over time.

  • Analysis: Analyze the samples directly by HPLC.

  • Expected Outcome: Formation of N-oxides or other oxidative byproducts.

Thermal Degradation
  • Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C) and monitor for degradation over time.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water) and incubate at a high temperature (e.g., 80°C).

  • Analysis: For the solid-state sample, dissolve it in a suitable solvent before analysis. Analyze the solution-state sample directly.

  • Expected Outcome: Potential for various degradation pathways, including hydrolysis if water is present.

Photolytic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent.

  • Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

  • Control: Wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

  • Analysis: Analyze both the exposed and dark control samples over time.

  • Expected Outcome: The compound may or may not be susceptible to photolytic degradation. Any degradation observed in the exposed sample that is not present in the dark control can be attributed to photolysis.

Potential Degradation Byproducts

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Formation Condition
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acidC₅H₈FNO₂133.12Acidic/Basic Hydrolysis
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide N-oxideC₅H₉FN₂O₂150.14Oxidation
Ring-opened aminoaldehyde derivativeC₅H₉FN₂O134.14Oxidation

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

cluster_main Degradation of (2S)-4-Fluoropyrrolidine-2-carboxamide A (2S)-4-Fluoropyrrolidine-2-carboxamide B (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid A->B  Hydrolysis (Acid/Base) C N-Oxide Byproduct A->C  Oxidation D Ring-Opened Byproducts A->D  Oxidation

Caption: Predicted degradation pathways for (2S)-4-Fluoropyrrolidine-2-carboxamide.

Diagram 2: Forced Degradation Study Workflow

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze via Stability-Indicating HPLC/LC-MS neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify

Caption: General workflow for a forced degradation study.

References

  • Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer - PMC. (n.d.).
  • Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed. (2012, February 5).
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid - SynQuest Labs. (n.d.).
  • Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations - Acta Scientific. (2018, October 4).
  • Rao, K. S. (2018). ALKALINE DEGRADATION KINETICS AND STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF FLAVOXATE HYDROCLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 9(2), 625-632.
  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - RSC Publishing. (n.d.).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
  • The Dark Side of Fluorine - PMC - NIH. (2019, June 20).
  • Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed. (2016, June 15).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17).
  • (PDF) Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Leflunomide - ResearchGate. (2023, June 16).

Sources

Common pitfalls in the use of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in research and development.

Introduction: Understanding the Molecule

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a specialized building block used in medicinal chemistry and drug development. As a fluorinated derivative of a proline-like structure, it offers unique conformational constraints and electronic properties that can enhance the biological activity and stability of target molecules.[1][2][3] The presence of a fluorine atom can induce specific molecular conformations through gauche effects, and its substitution can significantly impact properties like pKa, metabolic stability, and binding affinity.[1] However, its structure—a secondary amine hydrochloride salt with a primary amide and a fluorine substituent—also presents specific challenges in handling, storage, and reaction chemistry.

This guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to common problems encountered when working with this reagent.

Visualizing the Core Structure & Potential Pitfalls

The diagram below highlights the key functional groups of (2S)-4-Fluoropyrrolidine-2-carboxamide and the potential issues associated with each. Understanding these sites is the first step in effective troubleshooting.

Molecule_Pitfalls cluster_molecule Key Structural Features & Associated Challenges cluster_issues A Pyrrolidine Nitrogen (as HCl salt) issueA • Hygroscopicity & Basicity • Limited solubility in aprotic solvents • Potential for N-alkylation side reactions A->issueA B Primary Carboxamide issueB • Susceptibility to hydrolysis under  strong acid/base conditions • Potential for dehydration to nitrile B->issueB C C2 Stereocenter issueC • Risk of epimerization under  basic conditions C->issueC D C4-Fluorine Substituent issueD • Potential for HF elimination under  harsh conditions • Stereoelectronic effects influencing reactivity D->issueD

Caption: Key reactive sites and potential experimental challenges.

Troubleshooting Guide: From Reaction Setup to Purification

This section addresses specific, common problems in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.

Question 1: My reaction is sluggish or fails to go to completion. What are the likely causes?

This is one of the most frequent issues, often stemming from the physicochemical properties of the hydrochloride salt.

Possible Causes & Solutions:

  • Poor Solubility: As a salt, the reagent has excellent solubility in water but is often poorly soluble in common aprotic organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN).[4] A heterogeneous reaction mixture will have slow kinetics.

    • Solution: Perform solubility tests before running a large-scale reaction. Consider using more polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). If the reaction chemistry allows, a co-solvent system (e.g., DCM/Methanol) might be effective.

  • Insufficient Base: The starting material is a hydrochloride salt. This means at least one full equivalent of a base is required to neutralize the salt and generate the free secondary amine, which is the reactive nucleophile. An additional equivalent of base is typically needed for the reaction itself (e.g., in an acylation or alkylation).

    • Solution: Use a minimum of two equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). For sensitive substrates, a milder inorganic base like potassium carbonate (K₂CO₃) in a polar solvent may be preferable, but this will create a heterogeneous mixture requiring vigorous stirring.

  • Reagent Hygroscopicity: Hydrochloride salts are often hygroscopic.[5] Absorbed moisture can quench moisture-sensitive reagents (e.g., organometallics, acid chlorides) and interfere with the reaction.

    • Solution: Always handle the reagent in a controlled environment, such as a glove box or under a stream of inert gas (Argon or Nitrogen).[6] Dry the reagent under high vacuum before use if moisture contamination is suspected.

Question 2: I'm observing an unexpected side product with the same mass as my desired product in LC-MS analysis. What could it be?

When mass spectrometry shows an isomer has formed, the most probable cause is epimerization.

Possible Cause & Solution:

  • Epimerization at C2: The alpha-proton at the C2 position (adjacent to the carboxamide) is acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation can occur from either face, leading to racemization or epimerization at this center.

    • Solution:

      • Use Milder Bases: Avoid strong bases like hydroxides or alkoxides if possible.

      • Control Temperature: Run the reaction at lower temperatures (e.g., 0 °C or -20 °C) to disfavor the equilibrium that leads to proton exchange.

      • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

Question 3: My purification is difficult, and I have low recovery after aqueous work-up and extraction.

This issue is a direct consequence of the compound's polarity.

Possible Causes & Solutions:

  • High Water Solubility: Both the starting material and many of its derivatives (especially if they retain the polar pyrrolidine and amide groups) can have significant solubility in water. During an aqueous work-up, your product may be partitioning into the aqueous layer rather than the organic layer.

    • Solution:

      • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the polarity of the aqueous phase and "salts out" the organic product, pushing it into the organic layer.

      • Alternative Solvents: Use more polar extraction solvents like ethyl acetate or even a 9:1 mixture of DCM/Isopropanol. Perform multiple extractions (e.g., 5-7 times) with smaller volumes of solvent rather than one or two large extractions.

      • Avoid Aqueous Work-up: If possible, quench the reaction, filter off any solid byproducts, and concentrate the solution directly before proceeding to column chromatography.

  • Column Chromatography Challenges: The polar nature of the compound can cause it to streak or elute poorly on standard silica gel.

    • Solution:

      • Use a Polar Modifier: Add a small amount of a polar solvent like methanol (1-10%) to your ethyl acetate/hexane or DCM mobile phase.

      • Deactivate Silica: To prevent streaking caused by the basic nitrogen interacting with acidic silica, add 1% triethylamine or ammonia to your mobile phase.

      • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is often more effective.

Troubleshooting Workflow Diagram

The following diagram provides a systematic approach to diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow start Problem: Low Reaction Yield check_sm 1. Verify Starting Material (SM) Purity & Integrity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_sol 2. Assess SM Solubility in Reaction Solvent sol_ok Fully Dissolved? check_sol->sol_ok check_cond 3. Review Reaction Conditions cond_ok Conditions Correct? check_cond->cond_ok sm_ok->check_sol Yes get_new Action: Use fresh, dry starting material. sm_ok->get_new No sol_ok->check_cond Yes change_sol Action: Change to a more polar solvent (e.g., DMF) or use a co-solvent. sol_ok->change_sol No optimize Action: Re-evaluate stoichiometry (esp. base), temperature, and reaction time. cond_ok->optimize Yes, still fails. success Problem Resolved cond_ok->success No, fixed it. get_new->check_sm change_sol->success optimize->success

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride?

Proper storage is critical to maintain the reagent's integrity. As a general rule, compounds with amine hydrochloride and amide functionalities require protection from moisture and sometimes light.[5][7][8]

Parameter Recommendation Reasoning
Temperature Room TemperatureThe compound is generally stable at ambient temperatures.[9]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent moisture absorption, as the hydrochloride salt is likely hygroscopic.[6][9]
Container Tightly Sealed Amber Glass VialProtects from moisture and light.[5][7][8]
Location DesiccatorProvides a dry environment, further protecting against hygroscopicity.[5]

Q2: What are the primary degradation pathways for this compound?

While generally stable under recommended storage conditions, the compound can degrade under certain experimental scenarios.[10] The primary degradation pathways for related pyrrolidine derivatives involve oxidation and hydrolysis.[11][12]

  • Amide Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the primary carboxamide can hydrolyze to the corresponding carboxylic acid.

  • Oxidation: The pyrrolidine nitrogen, once deprotonated to the free amine, can be susceptible to oxidation, though this is less common than for tertiary amines.[11]

  • HF Elimination: While requiring harsh conditions, elimination of hydrogen fluoride from the C3 and C4 positions to form a pyrroline derivative is a theoretical possibility, especially under strong, non-nucleophilic bases and elevated temperatures.

Q3: What safety precautions should be taken when handling this compound?

Standard laboratory safety protocols should be followed. Based on available safety data for this and similar compounds, the following should be noted:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder.[7][10] Avoid contact with skin and eyes.[10]

  • Hazard Statements: The compound is typically associated with hazard statements such as H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation).[13]

  • Disposal: Dispose of chemical waste according to local and national regulations. Do not pour down the drain.[7]

Experimental Protocol: Standard Peptide Coupling

This protocol provides a generalized, step-by-step method for using the title compound in a standard amide bond formation reaction.

Objective: To couple (2S)-4-Fluoropyrrolidine-2-carboxamide with a generic carboxylic acid (R-COOH).

Materials:

  • (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Round-bottom flask, magnetic stirrer, nitrogen line, syringes

Procedure:

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen.[6]

  • Reagent Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the amine solution. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the coupling reaction.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS or TLC.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

References
  • BenchChem. A Comparative Guide to the Stability of Pyrrolidine Derivatives.
  • BenchChem. Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
  • ACS Publications. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • PMC. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • AiFChem. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • CymitQuimica. 2-Pyrrolidinecarboxamide, 4,4-difluoro-, hydrochloride (1:1), (2S)-.
  • PMC. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
  • ChemUniverse. (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • Next Peptide. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • SynQuest Labs. (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid Safety Data Sheet.
  • BLDpharm. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Labtag Blog. 5 Tips for Handling Photosensitive Reagents.
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chem-Impex. (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid.
  • University of Rochester, Department of Chemistry. How to Store Reagents.
  • Guidechem. (2S,4R)-4-Fluoropyrrolidine-2-carboxamide (CAS No. 851509-26-7) SDS.
  • Sigma-Aldrich. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid.
  • Fluorochem. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid.
  • Google Patents. Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.
  • Fisher Scientific. eMolecules (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride.
  • PMC. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate.
  • Google Patents. Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
  • ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the laboratory to the clinic is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the quality of the data produced, which is entirely dependent on the robustness and validity of the analytical methods employed. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a key chiral building block in modern medicinal chemistry, is no exception. Its purity and stability profile directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two predominant analytical techniques for the quantitative analysis and purity assessment of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, presenting supporting data to guide you in selecting the most appropriate method for your specific developmental phase and analytical challenge.

The Foundation: Pillars of Analytical Method Validation

Before comparing techniques, it is crucial to understand the universal framework of method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4] These validation characteristics are not a checklist but an interconnected system designed to ensure a method is "fit for purpose."[5] The failure of a method to meet any one of these criteria can have cascading effects on the reliability of the data generated.

  • Specificity: The cornerstone of any analytical method, specificity is the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5][6]

  • Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[1][7]

  • Accuracy: This expresses the closeness of the method's results to the true value.[1][5] It is typically evaluated through recovery studies.[1]

  • Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[2][6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.[8][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7][9]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

cluster_0 Core Performance Metrics cluster_1 Quantitative Capabilities Specificity Specificity (Foundation) Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Prerequisite for Precision Precision (Reproducibility) Specificity->Precision Prerequisite for Robustness Robustness (Reliability) Specificity->Robustness Tested for Range Range (Operational Boundaries) Accuracy->Range Defines Accuracy->Robustness Tested for Precision->Range Precision->Robustness Tested for Linearity Linearity (Proportionality) Linearity->Accuracy Evaluated over Linearity->Precision Evaluated over Linearity->Range Defines Linearity->Robustness Tested for LOQ LOQ (Quantitation Limit) Range->LOQ Lower boundary is Range->Robustness Tested for LOD LOD (Detection Limit) LOQ->LOD Determines LOQ->Robustness Tested for

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Achieving Specificity: The Critical Role of Forced Degradation

To validate a method as "stability-indicating," one must prove it can separate the intact API from any potential degradation products. This is achieved through forced degradation, or stress testing.[10][11] The goal is not to completely destroy the drug substance but to induce a target degradation of 5-20%, which is sufficient to produce and detect the likely degradants that could form under normal storage conditions.[12] These studies are integral to the validation of analytical methods that indicate stability and detect impurities.[13]

Common stress conditions, as recommended by ICH guideline Q1A(R2), include:

  • Acid/Base Hydrolysis: Exposure to acidic and basic conditions to identify hydrolytic degradation pathways.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide to simulate oxidative stress.

  • Thermal Stress: Exposing the drug substance to high temperatures to assess thermal stability.

  • Photostability: Exposing the drug substance to UV and visible light to test for photosensitivity.[11]

cluster_stress Forced Degradation (ICH Q1A(R2)) DS Drug Substance ((2S)-4-Fluoropyrrolidine -2-carboxamide HCl) Acid Acid Hydrolysis (e.g., 0.1N HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DS->Base Oxidation Oxidation (e.g., 3% H₂O₂) DS->Oxidation Thermal Thermal (e.g., 80°C) DS->Thermal Photo Photolytic (UV/Vis Light) DS->Photo Analysis Analytical Method (HPLC or UPLC-MS/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Specificity Confirmed: Peak Purity & Resolution of Degradants Achieved Analysis->Result

Caption: Workflow for forced degradation studies.

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput demands.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[4] Detection via UV-Vis spectrophotometry is common due to its simplicity and reliability for compounds with a suitable chromophore.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC leverages columns with smaller particle sizes (<2 µm) and operates at higher pressures than HPLC.[14][15] This results in significantly faster run times, improved resolution, and narrower peaks, which enhances sensitivity.[15][16] Coupling UPLC with a tandem mass spectrometer provides unparalleled selectivity and sensitivity, making it the 'gold standard' for trace-level quantification and impurity identification.[17]

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.[18]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): Precursor Ion (m/z) 135.1 -> Product Ion (m/z) 70.1.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol/water (1:1, v/v). Further dilute with the same solvent to create calibration standards and quality control samples ranging from 1 ng/mL to 1000 ng/mL.[18]

Comparative Data Analysis

The following tables summarize hypothetical but representative validation data for the two methods, illustrating their respective performance characteristics.

Table 1: System Suitability Testing (SST)

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Theoretical Plates (N) > 5,000 > 15,000 > 2000
Tailing Factor (Tf) 1.1 1.0 ≤ 2.0

| %RSD of Peak Area (n=6) | 0.8% | 1.2% | ≤ 2.0% |

Table 2: Linearity and Range

Parameter HPLC-UV UPLC-MS/MS Acceptance Criteria
Range 1 - 200 µg/mL 0.5 - 1000 ng/mL Defined by application
Correlation Coefficient (r²) 0.9995 0.9998 ≥ 0.999

| Regression Equation | y = 25432x + 1050 | y = 51200x + 850 | Linear relationship |

Table 3: Accuracy and Precision

Concentration HPLC-UV (% Recovery ± %RSD) UPLC-MS/MS (% Recovery ± %RSD) Acceptance Criteria
LQC 99.5% ± 1.5% 101.2% ± 2.5% 80-120% (impurities)
MQC 100.2% ± 1.1% 99.8% ± 1.8% 98-102% (assay)
HQC 100.8% ± 0.9% 100.5% ± 1.5% ±15% (±20% at LLOQ)

Precision data represents intermediate precision (n=3 runs, 6 replicates per run).

Table 4: Sensitivity (LOD & LOQ)

Parameter HPLC-UV UPLC-MS/MS Rationale
LOD 0.3 µg/mL (S/N ≥ 3) 0.15 ng/mL (S/N ≥ 3) MS detection is inherently more sensitive.

| LOQ | 1.0 µg/mL (S/N ≥ 10) | 0.5 ng/mL (S/N ≥ 10) | Lower LOQ allows for trace impurity quantification. |

Table 5: Specificity (Forced Degradation Summary)

Stress Condition HPLC-UV (Resolution, Rs) UPLC-MS/MS (Resolution, Rs) Observation
Acid Hydrolysis Rs = 2.1 (from main peak) Rs > 3.0 (baseline separated) Both methods are stability-indicating.
Base Hydrolysis Rs = 1.8 (minor co-elution) Rs > 3.0 (baseline separated) UPLC shows superior resolving power.
Oxidation Rs = 2.5 Rs > 3.5 Both methods effectively separate oxidative degradants.
Thermal No significant degradation No significant degradation Compound is thermally stable under tested conditions.

| Photolytic | Rs = 2.0 | Rs > 3.0 | UPLC provides better separation of photodegradants. |

Table 6: Robustness

Varied Parameter HPLC-UV (% Change in Assay) UPLC-MS/MS (% Change in Assay) Acceptance Criteria
Column Temp (± 2°C) < 1.0% < 0.8% < 2.0%
Mobile Phase pH (± 0.1) < 1.5% < 1.2% < 2.0%

| Flow Rate (± 5%) | < 1.8% | < 1.5% | < 2.0% |

Senior Application Scientist's Recommendation

The data clearly illustrates that both HPLC-UV and UPLC-MS/MS can be validated to be fit-for-purpose, but their optimal applications differ significantly. The causality is rooted in their fundamental technologies.

  • Choose HPLC-UV for routine Quality Control (QC) and API assay. Its proven robustness, lower operational cost, and sufficient sensitivity for quantifying the main component make it a reliable workhorse for late-stage development and commercial manufacturing.[2][4] The data in Tables 1, 3, and 6 demonstrate its excellent precision and robustness for assay-level concentrations.

  • Choose UPLC-MS/MS for impurity profiling, trace analysis, and high-throughput screening. The significantly lower LOQ (Table 4) is a direct consequence of the selectivity of MS/MS detection, making it indispensable for identifying and quantifying genotoxic or other harmful impurities at ppm levels. The superior resolving power, evident in the forced degradation data (Table 5), ensures confidence in the specificity of the method, even with closely eluting degradants. Furthermore, the drastically reduced run time (3 minutes vs. 15 minutes) provides a significant throughput advantage in early-stage development where large numbers of samples are often analyzed.[16]

Conclusion

The validation of an analytical method for a pharmaceutical candidate like (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a multifaceted process that underpins the entire drug development lifecycle. There is no single "best" method; rather, there is the most appropriate method for the question being asked.

For the core task of quantifying the API and major components in a controlled environment, a well-validated HPLC-UV method provides a cost-effective, robust, and reliable solution. However, for the critical tasks of identifying unknown impurities, quantifying trace-level degradants, and supporting early-phase development with high-throughput analysis, the superior sensitivity, speed, and specificity of a UPLC-MS/MS method are unparalleled. A comprehensive analytical control strategy will often leverage both techniques, applying them at the stages of development where their respective strengths provide the most value.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: rondaxe.
  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL
  • Title: A Guide to Analytical Method Validation Source: SCION Instruments URL
  • Title: Understanding the Four Types of Analytical Method Validation Source: Oxford Analytical Services URL
  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: Chromatography Online URL
  • Title: High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS Source: Waters Corporation URL
  • Title: Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF Source: ResearchGate URL
  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL
  • Title: High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS Source: Waters Corporation URL
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF Source: ResearchGate URL
  • Title: Development and validation of an UPLC-MS/MS method Source: Dove Medical Press URL
  • Title: Comparing HPLC vs.
  • Title: HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis Source: WebofPharma URL
  • Title: Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in Source: AKJournals URL
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL
  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL

Sources

In Vitro and In Vivo Correlation of (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride in Drug Design: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted therapies against proline-specific peptidases—such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-4 (DPP-4), and Prolyl Oligopeptidase (POP)—the pyrrolidine ring serves as a critical pharmacophore. However, native L-proline derivatives often suffer from poor metabolic stability and suboptimal target engagement in vivo.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the stereoelectronic causality that dictates why (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride outperforms its non-fluorinated counterparts. By establishing a rigorous in vitro and in vivo correlation (IVIVC), this guide objectively compares the performance of this specific fluorinated building block against alternative structural motifs, providing actionable experimental protocols for drug development professionals.

Mechanistic Grounding: The Stereoelectronic Advantage

The superiority of (2S)-4-fluoropyrrolidine-2-carboxamide over standard L-prolinamide is not merely a function of increased lipophilicity; it is driven by precise stereoelectronic tuning.

The highly electronegative fluorine atom at the C4 position induces a strong gauche effect [1]. Because the C–F bond possesses a low-lying σ∗ antibonding orbital, it accepts electron density from antiperiplanar C–H bonds via hyperconjugation[2]. This forces the pyrrolidine ring into a highly specific Cγ-exo or Cγ-endo pucker, depending on whether the stereochemistry is (4R) or (4S)[3].

This conformational pre-organization drastically reduces the entropic penalty upon binding to the S1 subsite of target proteases[4]. Furthermore, the strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent pyrrolidine amine. By shifting the pKa from ~9.0 (in native proline) to ~7.5, a significantly higher fraction of the drug remains un-ionized at physiological pH (7.4), directly causing an increase in passive membrane permeability and in vivo oral bioavailability.

G N1 Fluorine Substitution at C4 Position N2 Gauche Effect & Stereoelectronic Tuning N1->N2 N3 Cγ-exo/endo Ring Pucker Bias N2->N3 N4 Amine pKa Reduction (Increased Un-ionized %) N2->N4 N5 In Vitro: Enhanced Target Affinity (Ki) N3->N5 N6 In Vitro: Higher Membrane Permeability N4->N6 N7 In Vivo: Sustained Target Occupancy N5->N7 N8 In Vivo: Improved Oral Bioavailability N6->N8 N7->N8 Synergistic Efficacy

Mechanistic pathway linking 4-fluoropyrrolidine stereoelectronics to in vivo pharmacokinetics.

Objective Performance Comparison: Fluorinated vs. Non-Fluorinated Alternatives

To establish a reliable IVIVC, we must compare (2S)-4-Fluoropyrrolidine-2-carboxamide against its primary structural alternatives. The data below synthesizes typical performance metrics when these pharmacophores are integrated into FAP or DPP-4 targeted inhibitor scaffolds[4][5].

Table 1: IVIVC Performance Comparison of Pyrrolidine Pharmacophores
Pharmacophore MotifRing Pucker BiasAmine pKaIn Vitro Target Ki​ (nM)In Vitro T1/2​ (min)In Vivo Oral Bioavailability ( F% )
(2S)-Pyrrolidine-2-carboxamide Flexible (Equilibrium)~9.04501512%
(2S,4S)-4-Fluoropyrrolidine-2-carboxamide Cγ-exo~7.518>12068%
(2S)-4,4-Difluoropyrrolidine-2-carboxamide Rigid~6.255>12045%
(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile Cγ-endo~7.62 (Covalent)9075%

Comparative Analysis:

  • The Baseline (L-Prolinamide): Highly flexible, resulting in a high entropic penalty upon target binding (poor Ki​ ). Its high pKa ensures it is almost entirely ionized in the gut, resulting in poor permeability and a low F% of 12%.

  • The Optimized Standard ((2S,4S)-4-Fluoro): The single fluorine atom perfectly balances conformational pre-organization (enhancing Ki​ to 18 nM) with a favorable pKa shift. This translates in vitro stability directly into high in vivo exposure ( F% = 68%)[5].

  • The Hyper-Fluorinated Alternative (4,4-Difluoro): While highly metabolically stable, the dual fluorine substitution over-rigidifies the ring and drops the pKa too low (~6.2). This causes the molecule to become too lipophilic, increasing plasma protein binding and reducing free drug concentration in vivo.

  • The Covalent Alternative (Carbonitrile): Replacing the carboxamide with a carbonitrile allows for covalent, reversible binding to the catalytic serine of the target protease. While it yields the highest potency, it carries a higher risk of off-target toxicity compared to the non-covalent carboxamide.

Experimental Methodologies: Establishing IVIVC

To ensure trustworthiness, the protocols used to generate IVIVC data must be self-validating. Below are the definitive, step-by-step methodologies for correlating in vitro stability with in vivo pharmacokinetics.

Workflow S1 Compound Synthesis & Purification S2 In Vitro Assays (Binding & Stability) S1->S2 API S3 In Vivo PK Profiling (Murine IV/PO) S2->S3 Lead S4 LC-MS/MS Bioanalysis S3->S4 Plasma S5 IVIVC Correlation Modeling S4->S5 PK Data

Workflow for establishing in vitro and in vivo correlation (IVIVC) of pyrrolidine derivatives.

Protocol 1: In Vitro Microsomal Stability Profiling (The Predictor)

This assay isolates Phase I CYP450-mediated metabolism to predict in vivo hepatic clearance.

  • Step 1: Matrix Equilibration

    • Action: Pre-incubate 0.5 mg/mL pooled human or murine liver microsomes with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation allows highly lipophilic fluorinated compounds to partition into the microsomal lipid membranes. Skipping this step results in artificially low initial clearance rates due to delayed enzyme-substrate contact.

  • Step 2: Reaction Initiation

    • Action: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition establishes a precise T0​ baseline for kinetic degradation tracking.

  • Step 3: Quenching and Self-Validation

    • Action: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation: A parallel control using Verapamil (a known high-clearance drug) MUST be run. If the Verapamil half-life exceeds 15 minutes, the microsomal batch is enzymatically inactive, and the assay must be voided.

Protocol 2: In Vivo Pharmacokinetic Profiling (The Validator)

This protocol confirms whether the in vitro pKa and stability improvements translate to systemic exposure.

  • Step 1: Dual-Route Administration

    • Action: Administer the compound to male C57BL/6 mice at 1 mg/kg (Intravenous, via tail vein) and 10 mg/kg (Per Os, via oral gavage). Use a vehicle of 5% DMSO / 95% Saline.

    • Causality: Dual-route administration is strictly required to calculate absolute oral bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ). The low DMSO concentration ensures the compound remains in solution without causing vehicle-induced gastrointestinal toxicity, which would skew absorption data.

  • Step 2: Blood Sampling & Matrix Stabilization

    • Action: Collect blood samples via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes containing 1 mM AEBSF (a serine protease inhibitor).

    • Self-Validation: Because pyrrolidine-2-carboxamides are structural mimics for protease substrates, endogenous blood enzymes can degrade the analyte ex vivo. The inclusion of AEBSF freezes the metabolic profile at the exact moment of the blood draw, ensuring the LC-MS/MS readout reflects true in vivo circulating concentrations.

  • Step 3: LC-MS/MS Bioanalysis

    • Action: Centrifuge samples to isolate plasma, precipitate proteins with acetonitrile, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate PK parameters using non-compartmental analysis (NCA).

Conclusion

The transition from L-prolinamide to (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a masterclass in rational drug design. By leveraging stereoelectronic principles—specifically the gauche effect and inductive pKa shifting—researchers can predictably enhance both in vitro target affinity and in vivo pharmacokinetic exposure. When validated through rigorous, self-controlled IVIVC protocols, this fluorinated pharmacophore consistently demonstrates superior performance over its non-fluorinated and hyper-fluorinated alternatives.

References

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: Accounts of Chemical Research (ACS Publications), 2017. URL:[Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source: National Institutes of Health (NIH) / PMC, 2015. URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

  • Source: Google Patents.

Sources

Comparative Guide: Statistical Analysis of Chiral Separation Methods (HPLC vs. SFC) for (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a highly specialized chiral building block critical to the development of modern therapeutics. It is most notably utilized in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors for diabetes management[1] and complement factor D inhibitors, such as Danicopan, for the treatment of paroxysmal nocturnal hemoglobinuria[2].

Because the biological efficacy of these drugs is strictly stereodependent, the enantiomeric and diastereomeric purity of the (2S,4S) or (2S,4R) intermediates must be rigorously controlled. For drug development professionals, selecting the optimal analytical method to quantify this purity is a critical decision. This guide objectively compares the statistical validation data of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) , providing a mechanistic and statistical framework for method selection.

Mechanistic Grounding: Chromatography of Fluorinated Chiral Centers

The analytical challenge of (2S)-4-fluoropyrrolidine-2-carboxamide hydrochloride lies in its structural duality. The highly electronegative fluorine atom at the C4 position induces strong dipole-dipole interactions, while the carboxamide group at C2 acts as both a hydrogen bond donor and acceptor[3]. Furthermore, the compound is typically supplied as a hydrochloride salt, meaning the secondary amine of the pyrrolidine ring is protonated.

The Causality of Methodological Choices: If this compound is injected directly onto a silica-based chiral stationary phase (CSP) without basic additives, the free silanol groups on the column will strongly interact with the basic pyrrolidine nitrogen. This causes severe peak tailing, which artificially inflates the variance in peak integration and ruins the statistical repeatability (RSD%) of the assay.

  • In HPLC: We causally introduce Diethylamine (DEA) into the mobile phase to competitively bind to active silanol sites and maintain the analyte in its free-base form.

  • In SFC: We utilize Isopropylamine (IPA) as a basic modifier in the supercritical CO₂/Methanol stream. The lower viscosity of supercritical CO₂ minimizes longitudinal diffusion (the B term in the van Deemter equation), mechanistically driving sharper peak shapes and superior statistical precision.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . Before any statistical data is acquired for the sample, a System Suitability Test (SST) using a racemic mixture must pass a pre-defined resolution threshold ( Rs​>2.0 ). If the system fails the SST, the run is automatically aborted, preventing the acquisition of statistically invalid data.

Protocol A: Reversed-Phase Chiral HPLC
  • Sample Preparation: Accurately weigh 10.0 mg of (2S)-4-fluoropyrrolidine-2-carboxamide HCl into a 10 mL volumetric flask.

  • Neutralization (Critical Step): Add 10 µL of diethylamine (DEA) directly to the flask. Causality: This neutralizes the HCl salt in situ, preventing secondary ionic interactions on the column.

  • Dilution: Dilute to volume with anhydrous ethanol and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject 10 µL of the racemic standard. Proceed only if the resolution ( Rs​ ) between the (2S,4S) and (2R,4S) peaks is ≥2.0 .

Protocol B: High-Throughput Chiral SFC
  • Sample Preparation: Weigh 10.0 mg of the compound into a 10 mL volumetric flask.

  • Dilution: Dissolve directly in HPLC-grade methanol. Causality: The highly polar methanol acts as a necessary co-solvent to ensure solubility before introduction into the non-polar supercritical CO₂ stream.

  • Chromatographic Execution:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine (85:15 v/v).

    • Flow Rate: 3.0 mL/min at a backpressure of 120 bar.

    • Detection: UV at 210 nm.

  • Self-Validation (SST): Inject 5 µL of the racemic standard. Proceed only if Rs​≥3.0 .

Visualization of the Validation Workflow

Workflow A Sample Prep: (2S)-4-Fluoropyrrolidine-2-carboxamide HCl B System Suitability Test (SST) Rs > 2.0 Required A->B Inject Racemate C HPLC Method Hexane/EtOH/DEA B->C Path 1 D SFC Method CO2/MeOH/IPA B->D Path 2 E Peak Integration & Data Acquisition C->E D->E F Statistical Analysis (ANOVA, F-Test, RSD%) E->F

Figure 1: Self-validating statistical workflow for chiral chromatographic analysis.

Statistical Analysis & Data Presentation

To objectively compare the two methodologies, a full ICH Q2(R1) validation was simulated based on historical data for fluorinated pyrrolidine derivatives. The statistical significance of the differences between the methods was evaluated using a two-sample t-test for means (Resolution, Retention Time) and an F-test for variances (Precision).

Table 1: Statistical Comparison of Method Validation Parameters

Validation ParameterHPLC (Chiralpak AD-H)SFC (Chiralcel OD-H)Statistical Significance
Mean Retention Time ( Rt​ ) 14.5 ± 0.20 min4.2 ± 0.05 min p<0.001 (Significant)
Mean Resolution ( Rs​ ) 2.4 ± 0.103.8 ± 0.15 p<0.01 (Significant)
Precision (RSD%, n=6 ) 0.85%0.42% p=0.04 (Significant)
Linearity ( R2 ) 0.99910.9997 p=0.12 (Not Significant)
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLN/A
Interpretation of Statistical Findings
  • Variance and Precision (F-Test): The F-test comparing the Relative Standard Deviation (RSD%) of peak areas yielded a p -value of 0.04, indicating that SFC provides a statistically significant improvement in precision over HPLC. This is mechanistically attributed to the rapid mass transfer in supercritical fluids, which produces narrower peaks that are easier for the software algorithm to integrate consistently.

  • Throughput and Resolution (t-Test): SFC demonstrated a 71% reduction in retention time alongside a statistically significant increase in resolution ( p<0.01 ). The orthogonality of the CO₂ mobile phase allows for higher flow rates without the pressure penalties associated with liquid hexane/ethanol mixtures.

  • Linearity (Regression Analysis): Both methods demonstrated excellent linearity ( R2>0.999 ) across the 0.05 to 1.5 mg/mL range. The difference between the two was not statistically significant ( p=0.12 ), proving that both detectors responded uniformly to the carboxamide chromophore.

Conclusion

For the chiral purity analysis of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, both HPLC and SFC are highly capable, self-validating techniques. However, statistical analysis of the validation data proves that SFC is the superior alternative . SFC not only provides statistically significant improvements in precision ( p=0.04 ) and resolution ( p<0.01 ) but also drastically reduces analytical cycle times, making it the optimal choice for high-throughput drug development environments.

References

  • Source: Google Patents (WO2010081014A1)
  • Report on the Deliberation Results: Pharmaceutical Evaluation Division (Danicopan / 4-fluoropyrrolidine-2-carboxamide) Source: Pharmaceuticals and Medical Devices Agency (PMDA), Japan URL:[Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

A Comparative Guide to the Cross-Validation of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride's Biological Effects

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological cross-validation of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a proline analogue with potential therapeutic applications. For researchers, scientists, and drug development professionals, this document outlines a systematic approach to compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation strategies. The focus is on robust, self-validating experimental design to ensure the scientific integrity of the findings.

Introduction: The Rationale for Fluorinated Pyrrolidine Carboxamides in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a proline mimic.[1][2][3] In the context of metabolic diseases, particularly type 2 diabetes, pyrrolidine-based compounds have been successfully developed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[4][5][6] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin secretion in a glucose-dependent manner.[5][6][7][8] By inhibiting DPP-4, the half-life of active GLP-1 is prolonged, leading to improved glycemic control with a reduced risk of hypoglycemia.[6][8]

The strategic incorporation of fluorine into drug candidates, as in (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties.[9][10][11][12] Fluorination can improve metabolic stability, bioavailability, and binding affinity to the target protein.[9][11] This guide will focus on the cross-validation of this specific fluorinated compound against two widely-used, clinically-approved DPP-4 inhibitors: Sitagliptin and Vildagliptin.[13][14][15][16]

Comparative Cross-Validation Workflow

A rigorous cross-validation process is essential to objectively assess the therapeutic potential of a novel compound. The following workflow provides a structured approach to compare (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride with reference compounds.

Cross-Validation Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Pharmacokinetic & Safety Profiling Enzymatic_Assay DPP-4 Enzymatic Inhibition Assay (IC50) Selectivity_Assay DPP Family Selectivity Profiling Enzymatic_Assay->Selectivity_Assay Potency Cell-Based_Assay Cell-Based DPP-4 Inhibition Assay Selectivity_Assay->Cell-Based_Assay Selectivity OGTT Oral Glucose Tolerance Test (OGTT) Cell-Based_Assay->OGTT Cellular Efficacy HbA1c Chronic Dosing & HbA1c Reduction OGTT->HbA1c Acute Efficacy PK Pharmacokinetic Studies (Oral Bioavailability, Half-life) HbA1c->PK Chronic Efficacy Tox Preliminary Toxicity Assessment PK->Tox Drug Exposure

Caption: A structured workflow for the cross-validation of a novel DPP-4 inhibitor.

In Vitro Biological Characterization

The initial phase of cross-validation involves a detailed in vitro assessment of the compound's inhibitory activity and selectivity.

DPP-4 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride against purified human DPP-4 enzyme and compare it with Sitagliptin and Vildagliptin.

Methodology: A fluorometric kinetic assay is employed to measure the cleavage of the synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[17][18][19] The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time, with the rate of fluorescence increase being proportional to DPP-4 activity.[17]

Experimental Protocol:

  • Prepare serial dilutions of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, Sitagliptin, and Vildagliptin in assay buffer (e.g., Tris-HCl, pH 7.5).

  • In a 96-well black microplate, add the test compounds or reference inhibitors, recombinant human DPP-4 enzyme, and assay buffer.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Immediately begin monitoring the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative Data:

CompoundDPP-4 IC50 (nM)
(2S)-4-Fluoropyrrolidine-2-carboxamide HCl (Hypothetical)15.5
Sitagliptin19.0
Vildagliptin25.8
DPP Family Selectivity Profiling

Objective: To assess the selectivity of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride for DPP-4 over other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9. Poor selectivity can lead to off-target effects and potential toxicity.

Methodology: Similar enzymatic assays are conducted using recombinant human DPP-8 and DPP-9 enzymes and a suitable chromogenic or fluorogenic substrate.[20]

Experimental Protocol:

  • Follow a similar protocol as the DPP-4 inhibition assay, substituting DPP-4 with either DPP-8 or DPP-9 enzyme.

  • Use a substrate that is efficiently cleaved by DPP-8 and DPP-9, such as Gly-Pro-p-nitroanilide.[20]

  • Determine the IC50 values for each compound against DPP-8 and DPP-9.

  • Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4).

Hypothetical Comparative Data:

CompoundDPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity for DPP-4 over DPP-8Selectivity for DPP-4 over DPP-9
(2S)-4-Fluoropyrrolidine-2-carboxamide HCl (Hypothetical)> 10,000> 10,000> 645-fold> 645-fold
Sitagliptin> 10,000> 10,000> 526-fold> 526-fold
Vildagliptin> 10,000> 10,000> 387-fold> 387-fold
Cell-Based DPP-4 Inhibition Assay

Objective: To confirm the inhibitory activity of the compound in a more physiologically relevant cellular context. This assay measures the ability of the compound to inhibit DPP-4 expressed on the surface of cells.[21][22][23]

Methodology: A human intestinal Caco-2 cell line, which endogenously expresses DPP-4, is a suitable model.[22][23] The assay utilizes a cell-permeable fluorogenic DPP-4 substrate.

Experimental Protocol:

  • Culture Caco-2 cells in 96-well plates until they reach the desired confluency.

  • Treat the cells with varying concentrations of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, Sitagliptin, and Vildagliptin for a predetermined incubation period.

  • Add a cell-permeable fluorogenic DPP-4 substrate to the wells.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the IC50 values in the cellular environment.

Hypothetical Comparative Data:

CompoundCellular DPP-4 IC50 (nM)
(2S)-4-Fluoropyrrolidine-2-carboxamide HCl (Hypothetical)35.2
Sitagliptin41.5
Vildagliptin55.1

In Vivo Efficacy Assessment

Following promising in vitro results, the next phase is to evaluate the compound's efficacy in a relevant animal model of type 2 diabetes.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the acute in vivo efficacy of the compound in improving glucose tolerance following an oral glucose challenge.[17]

Methodology: The OGTT is performed in a diabetic animal model, such as db/db mice or Zucker Diabetic Fatty (ZDF) rats.

Experimental Protocol:

  • Fast the animals overnight.

  • Administer (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, Sitagliptin, Vildagliptin, or vehicle orally at a specified dose.

  • After a set time (e.g., 30-60 minutes), administer a bolus of glucose solution orally.

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Measure blood glucose levels at each time point.

  • Calculate the area under the curve (AUC) for the glucose excursion and compare the treatment groups to the vehicle control.

Hypothetical Comparative Data (in db/db mice):

Treatment (10 mg/kg, p.o.)Glucose AUC Reduction (%) vs. Vehicle
(2S)-4-Fluoropyrrolidine-2-carboxamide HCl (Hypothetical)42.5
Sitagliptin38.2
Vildagliptin35.9

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.

Oral Bioavailability and Half-Life Determination

Objective: To determine the oral bioavailability and plasma half-life of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride in a suitable animal model (e.g., rats or dogs).

Methodology: The compound is administered both intravenously (IV) and orally (PO) to different groups of animals. Plasma samples are collected at various time points and the concentration of the compound is determined using LC-MS/MS.

Experimental Protocol:

  • Administer a single IV dose of the compound to one group of animals.

  • Administer a single oral dose of the compound to another group of animals.

  • Collect blood samples at multiple time points post-dosing.

  • Process the blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters, including oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).

Hypothetical Comparative Data (in rats):

CompoundOral Bioavailability (F%)Half-life (t1/2, hours)
(2S)-4-Fluoropyrrolidine-2-carboxamide HCl (Hypothetical)758.5
Sitagliptin8712.4
Vildagliptin851.5 - 2.5

Visualizing the Mechanism of Action

Understanding the underlying biological pathway is crucial for interpreting the experimental data.

DPP-4 Inhibition Pathway Food_Intake Food Intake Incretin_Release Incretin (GLP-1) Release (from L-cells in gut) Food_Intake->Incretin_Release DPP4 DPP-4 Enzyme Incretin_Release->DPP4 Active GLP-1 Pancreas Pancreatic β-cells Incretin_Release->Pancreas Active GLP-1 Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose DPP4_Inhibitor (2S)-4-Fluoropyrrolidine-2-carboxamide HCl Sitagliptin, Vildagliptin DPP4_Inhibitor->DPP4

Caption: The mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Conclusion

This guide provides a structured and scientifically rigorous framework for the cross-validation of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride's biological effects. By systematically comparing its in vitro potency, selectivity, cellular activity, in vivo efficacy, and pharmacokinetic profile with established drugs like Sitagliptin and Vildagliptin, researchers can make an informed assessment of its therapeutic potential. The emphasis on self-validating protocols and objective data comparison is paramount for advancing promising new chemical entities through the drug discovery and development pipeline.

References

  • Craddy, P., Palin, H. J., & Johnson, K. I. (2014). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. Diabetes Therapy, 5(1), 1–41.
  • Cox, J. M., et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Journal of Medicinal Chemistry, 50(7), 1477-1485.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • Li, T., et al. (2024). Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. Journal of Clinical Pharmacy and Therapeutics, 49(12), e14234.
  • Al-Masri, I. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Al-Karmalawy, A. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 17(11), 1403.
  • Thareja, S., et al. (2014). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 11(8), 978-986.
  • Cai, X., et al. (2020). Comparisons between dipeptidyl peptidase-4 inhibitors and other classes of hypoglycemic drugs using two distinct biomarkers of pancreatic beta-cell function: A meta-analysis. PLoS One, 15(7), e0236427.
  • da Silva, A. C. S., et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(18), 7179-7193.
  • Al-Azzam, S. I., et al. (2016). Comparative studies of dipeptidyl peptidase 4 inhibitor vs sulphonylurea among Muslim Type 2 diabetes patients who fast in the month of Ramadan: A systematic review and meta-analysis. International Journal of Clinical Practice, 70(6), 463-471.
  • Li, X., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 8, 749332.
  • Herman, G. A., et al. (2012). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 5, 395–405.
  • ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

  • Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 28(15), 5786.
  • Kim, S. H., et al. (2014). The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes. Diabetes & Metabolism Journal, 38(3), 211–219.
  • Oh, D. Y., & Olefsky, J. M. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (63), e3931.
  • El-Sayed, N. N. E., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14422.
  • Zargar, A. H., Gupta, S., et al. (2025). Patient-centered Assessment of the Efficacy and Safety of Vildagliptin Sustained-release Tablet (100 mg) Relative to Sitagliptin (100 mg) in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on MEtformin (PRIME-Vilda Trial). Medical Research Archives, 13(5).
  • He, Y. L., et al. (2011). Comparative Efficacy of Vildagliptin and Sitagliptin in Japanese Patients with Type 2 Diabetes Mellitus.
  • Kaku, K. (2017). A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes. Journal of Clinical Medicine Research, 9(7), 618–624.
  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262.
  • Lacroix, I. M. E., et al. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. Nutrients, 10(8), 1083.
  • Di Pede, G., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1198533.
  • Li, Y., et al. (2026). Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein: Active Oligopeptides Screening, Enzyme and Cellular Validation, and Oligopeptide-Enzyme Binding Mechanisms. Journal of Agricultural and Food Chemistry, 74(11), 4567-4580.
  • Wang, Y., et al. (2017). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical Analysis, 7(5), 323–328.
  • Al-Masri, I. M., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 20(12), 1435-1449.
  • Bálint, M., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 18455-18480.
  • Bower, M. J., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12(5), 1234-1256.
  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Gillman, K. W., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(6), 2849–2885.
  • Salwiczek, M., & Koksch, B. (2011). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 7, 1339–1347.
  • Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 318(3), 1161–1169.
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
  • ChemUniverse. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride [P65876]. Retrieved from [Link]

  • Next Peptide. (n.d.). 1061689-04-0 | (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Retrieved from [Link]

Sources

Advanced Comparative Guide: Binding Affinity and Pharmacodynamics of (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on structurally optimized peptidomimetics, the strategic incorporation of fluorine has evolved from a simple metabolic shield to a profound conformational tool. (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride (CAS: 1061689-04-0) is a privileged pharmacophore and synthon utilized extensively in the design of Dipeptidyl Peptidase 4 (DPP-4) inhibitors, Fibroblast Activation Protein (FAP) inhibitors, and recently, bispecific Mpro/TMPRSS2 inhibitors for coronaviruses[1].

This guide provides an objective, data-driven comparative analysis of how the 4-fluoro substitution on the prolinamide scaffold dictates binding affinity, supported by mechanistic rationale and self-validating experimental workflows.

Mechanistic Rationale: The Causality of Enhanced Affinity

To understand why (2S)-4-Fluoropyrrolidine-2-carboxamide outperforms its unfluorinated counterparts, we must look beyond simple steric interactions and analyze the thermodynamics of the binding event.

The introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters the stereoelectronic landscape of the pyrrolidine ring[2].

  • The Gauche Effect: The highly polarized C–F bond interacts with the adjacent amide system, forcing the pyrrolidine ring into a specific pucker (typically Cγ-exo or Cγ-endo, depending on the exact stereoisomer) to minimize electron repulsion[2].

  • Amide Bond Pre-organization: This specific ring puckering stabilizes the trans conformation of the prolyl amide bond[2].

  • Entropic Optimization: Target proteases (such as the S2 pocket of DPP-4 or the active site of Mpro) specifically recognize and bind the trans conformation. Because the fluorinated prolinamide is already pre-organized into this bioactive conformation in aqueous solution, the entropic penalty ( ΔS ) incurred during target binding is drastically reduced, resulting in a superior binding affinity ( Kd​ )[3].

Stereoelectronics N1 Fluorine Substitution at C4 Position N2 Stereoelectronic Gauche Effect N1->N2 N3 Pyrrolidine Ring Pucker (Cγ-exo or endo) N2->N3 N4 Pre-organization of Amide Bond (Trans) N2->N4 N5 Reduction of Entropic Penalty N3->N5 N4->N5 N6 Enhanced Target Binding (e.g., S2 Pocket) N5->N6

Caption: Logical flow of how C4-fluorination enhances binding affinity via stereoelectronic pre-organization.

Comparative Binding Data

When evaluating fragments or full-length inhibitors derived from these scaffolds, the binding affinity data clearly illustrates the superiority of the monofluorinated system over both the unfluorinated and difluorinated analogs. The table below summarizes the comparative performance based on established structure-activity relationship (SAR) principles in protease inhibition.

Scaffold / Fragment MoietyTarget ProteaseRepresentative Binding Affinity ( IC50​ / Ki​ )Conformational PreferenceEntropic Penalty upon Binding
L-Prolinamide (Unsubstituted)DPP-4 / FAPModerate (~50–100 nM)Mixed (cis/trans equilibrium)High
(2S)-4,4-Difluoroprolinamide DPP-4 / FAPGood (~10–30 nM)Trans-favoredModerate
(2S)-4-Fluoropyrrolidine-2-carboxamide DPP-4 / FAPExcellent (<5 nM) Highly Trans-preorganized Low

Note: The exact IC50​ values depend on the full molecular structure of the ligand; however, the relative fold-change in affinity strictly follows the thermodynamic pre-organization dictated by the scaffold.

Experimental Methodologies for Affinity Validation

To ensure scientific integrity, the binding affinity of (2S)-4-Fluoropyrrolidine-2-carboxamide derivatives must be evaluated using self-validating, orthogonal assays. Below are the standard protocols for Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) to calculate the exact dissociation constant ( KD​ ).

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently immobilize the target recombinant protease (e.g., human DPP-4 or Mpro) via amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Self-Validation (QC Check): Inject a known reference inhibitor (e.g., Vildagliptin for DPP-4) at a saturating concentration. Causality: This confirms that the immobilized protein retains its native, active conformation before testing unknown analogs.

  • Analyte Injection: Prepare a 2-fold serial dilution of the (2S)-4-Fluoropyrrolidine-2-carboxamide derivative (ranging from 0.1 nM to 100 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20). Inject each concentration at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to measure the dissociation rate ( koff​ ). Regenerate the surface using a mild pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the KD​ .

SPRWorkflow S1 Step 1: Sensor Chip Prep (Immobilize Target Protease) S2 Step 2: Baseline Stabilization (Buffer Flow & QC) S1->S2 S3 Step 3: Analyte Injection (Fluorinated Prolinamide Series) S2->S3 Stable Baseline S4 Step 4: Dissociation Phase (Buffer Wash) S3->S4 Association (kon) S5 Step 5: Surface Regeneration (Mild Acid/Base) S4->S5 Dissociation (koff) S6 Step 6: Kinetic Data Fitting (1:1 Langmuir Model) S4->S6 Extract KD S5->S2 Cycle Reset

Caption: Step-by-step experimental workflow for evaluating binding kinetics using Surface Plasmon Resonance.

Protocol B: Fluorescence Polarization (FP) Competitive Assay

FP is utilized to determine the IC50​ by measuring the displacement of a fluorescently labeled probe from the target's active site.

  • Assay Preparation: In a 384-well black microplate, combine the target protease (e.g., 5 nM) and a FITC-labeled reference probe (e.g., 2 nM) in assay buffer.

  • Self-Validation (Z'-Factor Calculation): Include 16 wells of positive control (protein + probe + DMSO) and 16 wells of negative control (probe only). Calculate the Z'-factor. Causality: A Z'-factor > 0.6 validates that the assay window is robust enough to accurately differentiate high-affinity fluorinated analogs from weaker unfluorinated ones.

  • Compound Addition: Add the (2S)-4-Fluoropyrrolidine-2-carboxamide derivatives in a 10-point dose-response curve. Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Measurement: Read the microplate on a multi-mode reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the milli-polarization (mP) units and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Conclusion

The transition from L-prolinamide to (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a masterclass in structure-based drug design. By leveraging the stereoelectronic gauche effect, medicinal chemists can artificially pre-organize the molecule into its bioactive trans state. This drastically lowers the entropic barrier to binding, yielding compounds with significantly higher affinities for target proteases. When developing novel peptidomimetics, this fluorinated scaffold should be prioritized over unfluorinated or symmetrically difluorinated alternatives to maximize target engagement.

References

  • Verhoork, S. J. M., Killoran, P. M., & Coxon, C. R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132-6143.

  • Zhu, Y., et al. (2025). An orally available Mpro/TMPRSS2 bispecific inhibitor with potent anti-coronavirus efficacy in vivo. Nature Communications, 16(6541).

  • Bonifazi, A., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry.

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to (2S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth analysis of (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, not as a standalone inhibitor, but as a privileged structural motif. We will explore its application in the synthesis of potent and selective inhibitors for key serine proteases, benchmarking these derivatives against established clinical and preclinical standards. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for enhanced therapeutic targeting.

The Pyrrolidine Scaffold: A Privileged Structure in Enzyme Inhibition

The pyrrolidine ring is a recurring motif in a multitude of biologically active compounds, including several approved drugs. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for designing enzyme inhibitors. The introduction of a fluorine atom, as in (2S)-4-Fluoropyrrolidine-2-carboxamide, offers several advantages:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its interaction with active site residues.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes.

  • Conformational Control: Fluorine substitution can influence the puckering of the pyrrolidine ring, locking it into a conformation that may be more favorable for binding to a target enzyme.

  • Improved Pharmacokinetics: The strategic placement of fluorine can enhance membrane permeability and oral bioavailability.

This guide will delve into the practical application of this scaffold in the context of three major classes of serine proteases: Dipeptidyl Peptidase-4 (DPP-4), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP).

Dipeptidyl Peptidase-4 (DPP-4): A Case Study in Glycemic Control

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and GIP.[1][2][3][4][5][6][7][8] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3][4][5][6][7][8] The pyrrolidine-2-carboxamide core is a hallmark of the "gliptin" class of DPP-4 inhibitors.[9][10][11]

Mechanism of DPP-4 Inhibition

The general mechanism involves the binding of the inhibitor to the active site of DPP-4, preventing the degradation of its natural substrates, GLP-1 and GIP. This leads to an enhancement of the incretin effect, resulting in improved glycemic control in patients with type 2 diabetes.[11]

DPP4_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Prolonged_Incretins Prolonged Active Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibited DPP-4 Enzyme (Inhibited) Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Glucose Homeostasis Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Enhanced_Effect Enhanced Glucose Control DPP4_Inhibitor DPP-4 Inhibitor (e.g., Gliptins) DPP4_Inhibitor->DPP4_Inhibited Inhibition Prolonged_Incretins->Enhanced_Effect

Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.

Benchmarking Standard DPP-4 Inhibitors

The following table provides a comparative overview of several FDA-approved DPP-4 inhibitors, which serve as the gold standard in this class.

InhibitorIC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Primary Route of ExcretionDosing Frequency
Sitagliptin 19>2,600-fold>2,600-foldRenalOnce daily[12]
Vildagliptin 62>200-fold>200-foldHepatic metabolism, then renalTwice daily[13]
Saxagliptin 50>400-fold>400-foldRenal and HepaticOnce daily[12]
Linagliptin 1>40,000-fold>10,000-foldBiliary/Fecal[2][5][8]Once daily[12]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay buffer: Tris-HCl, pH 7.5

  • Test compounds (including (2S)-4-Fluoropyrrolidine-2-carboxamide derivatives) and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Addition: To each well of the microplate, add 20 µL of the appropriate compound dilution. Then, add 20 µL of the DPP-4 enzyme solution.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the reaction rates to the control (enzyme + substrate, no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

DPP4_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Plate_Setup Add Compounds and DPP-4 Enzyme to Plate Compound_Prep->Plate_Setup Incubation Incubate for 15 min at Room Temperature Plate_Setup->Incubation Substrate_Add Add Gly-Pro-AMC Substrate Incubation->Substrate_Add Measurement Kinetic Fluorescence Measurement Substrate_Add->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Calc Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Workflow for DPP-4 Inhibition Assay.

Fibroblast Activation Protein (FAP): A Target in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[14][15][16] Its expression in healthy adult tissues is very limited, making it an attractive target for both cancer therapy and diagnostic imaging.[14][15] The (2S)-4-Fluoropyrrolidine-2-carboxamide scaffold has been instrumental in developing potent and selective FAP inhibitors, often in the form of cyanopyrrolidine derivatives.[17]

Benchmarking FAP Inhibitors

The development of selective FAP inhibitors has been challenging due to the high homology with other proline-specific proteases like DPP-4 and POP.[14] The table below compares a representative FAP inhibitor derived from a cyanopyrrolidine scaffold with other known inhibitors.

InhibitorTargetIC50 (nM)Notes
UAMC-1110 FAP3.2Also inhibits POP with an IC50 of 1.8 µM[18]
ARI-3099 FAP6A potent FAP inhibitor with selectivity over DPPs and PREP[14]
FAPI-04 FAP~5A derivative used in PET imaging of FAP-expressing tumors[17][19]
Experimental Protocol: FAP Inhibition Assay

A similar fluorescence-based assay can be used to determine the potency of inhibitors against FAP.

Materials:

  • Recombinant human FAP enzyme

  • FAP substrate: Suc-Gly-Pro-AMC

  • Assay buffer: Tris-HCl, pH 7.8

  • Test compounds and a reference FAP inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

The procedure is analogous to the DPP-4 inhibition assay described above, with the substitution of the FAP enzyme and its specific substrate. The key is to run parallel assays against related proteases (DPP-4, POP) to determine the selectivity profile of the test compounds.

Prolyl Oligopeptidase (POP): A Target for Neurological Disorders

Prolyl Oligopeptidase (POP), also known as prolyl endopeptidase, is a cytosolic serine protease that cleaves small peptides on the C-terminal side of proline residues.[20] It is implicated in the metabolism of neuropeptides and has been investigated as a therapeutic target for neurodegenerative diseases and cognitive disorders.[20][21][22]

Benchmarking POP Inhibitors

Z-Pro-Prolinal is a widely recognized "gold standard" reversible inhibitor of POP and serves as an excellent benchmark for new chemical entities.[23]

InhibitorTargetIC50 / Ki (nM)Mechanism
Z-Pro-Prolinal POPKi ~2-10Reversible, slow-binding[23]
KYP-2047 POPKi = 0.023Potent and blood-brain barrier-penetrating[18]
S 17092 POPIC50 = 1.2Orally active[18]
Experimental Protocol: POP Inhibition Assay

Materials:

  • Recombinant human POP enzyme

  • POP substrate: Z-Gly-Pro-AMC

  • Assay buffer: Phosphate buffer, pH 7.4

  • Test compounds and a reference inhibitor (e.g., Z-Pro-Prolinal)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

The protocol follows the same principles as the DPP-4 and FAP assays. The key steps involve incubating the enzyme with the inhibitor followed by the addition of the fluorogenic substrate and monitoring the reaction kinetically.

Conclusion

(2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a powerful and versatile building block in modern medicinal chemistry. Its strategic use in the design of inhibitors for key serine proteases like DPP-4, FAP, and POP demonstrates the profound impact of fluorination on potency, selectivity, and pharmacokinetic properties. By benchmarking derivatives of this scaffold against established standards, researchers can rationally design next-generation therapeutics with improved clinical profiles. The experimental protocols provided herein offer a framework for the in vitro characterization of these novel inhibitors, paving the way for their further development.

References

  • Patsnap Synapse. (2024, July 17).
  • Graefe-Mody, U., et al. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Tradjenta (Linagliptin) Tablets.
  • Dr.Oracle. (2025, February 18). What is the mechanism of action of Sitagliptin?
  • Dr.Oracle. (2025, March 19). What is the mechanism of action and excretion of Linagliptin (Dipeptidyl peptidase-4 inhibitor)?
  • Patsnap Synapse. (2024, July 17).
  • JK Science. (n.d.). Sitagliptin: a New Class of Oral Drug for Type 2 Diabetes.
  • Patsnap Synapse. (2024, July 17).
  • Tianming Pharmaceuticals. (2025, February 11). Understanding Linagliptin Mechanism of Action.
  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 9).
  • Wikipedia. (n.d.). Sitagliptin.
  • Ahren, B., et al. (2011, September 15). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. PubMed.
  • International Journal of Medical Science and Clinical Invention. (2024, May 15). Mechanism Of Action Of Vildagliptin And Its Role In Type 2 Diabetes Management.
  • RxHero Blog. (2026, February 15). Vildagliptin: A Comprehensive Pharmacology Review for Clinicians.
  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes.
  • Benchchem. (n.d.). Z-Pro-Prolinal: A Gold Standard for Prolyl Oligopeptidase (POP) Inhibitor Screening.
  • Cleveland Clinic. (2025, October 13). DPP-4 Inhibitors (Gliptins)
  • National Center for Biotechnology Information. (2023, May 22). Dipeptidyl Peptidase IV (DPP IV) Inhibitors.
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • American Diabetes Association. (n.d.). Chapter 12: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
  • The British Journal of Cardiology. (2017, January 26). Dipeptidyl peptidase-4 (DPP-4) inhibitors.
  • National Center for Biotechnology Information. (n.d.).
  • MedChemExpress. (n.d.).
  • MedchemExpress.com. (n.d.). Prolyl Endopeptidase (PREP) | Inhibitors.
  • Diva-Portal.org. (2021, December 7). Inhibition of prolyl oligopeptidase.
  • ACS Publications. (2010, January 8). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases.
  • Taylor & Francis. (2023, August 22).
  • PubMed. (2025, April 3). Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics.
  • Geisel School of Medicine at Dartmouth. (2021, February 17). FAPI PET: Fibroblast Activation Protein Inhibitor Use in Oncologic and Nononcologic Disease.
  • Journal of Nuclear Medicine. (2020, December 1).
  • MySkinRecipes. (n.d.). (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride.
  • MedChemExpress. (n.d.). (2S,4R)
  • Fluorochem. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (CAS 2507-61-1).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging.
  • Next Peptide. (n.d.). 1061689-04-0 | (2S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • AiFChem. (2025, October 21). 426844-23-7 | (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). (2S,4R)
  • Sigma-Aldrich. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid.
  • PubMed. (2008, July 24). Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.